Product packaging for Vinyl hexyl ether(Cat. No.:CAS No. 5363-64-4)

Vinyl hexyl ether

Cat. No.: B13756071
CAS No.: 5363-64-4
M. Wt: 128.21 g/mol
InChI Key: YAOJJEJGPZRYJF-UHFFFAOYSA-N
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Description

Vinyl Hexyl Ether, also known as 1-(Vinyloxy)hexane, is a compound with the molecular formula C8H16O and a molecular weight of 128.21 g/mol . It is characterized by a boiling point of approximately 145.5°C, a flash point of 9.8°C, and a density of 0.791 g/cm³ . Alkyl vinyl ethers like this compound are among the most reactive monomers in cationic polymerization due to the stability provided by the pendant alkoxy group to the growing carbocation . This high reactivity makes it a valuable building block in polymer science, particularly for the synthesis of poly(vinyl ether)s. It can be used in the production of specialized polymers, including precision polyolefins with precisely placed ether branches and as a component in sequential polymerizations to create advanced block copolymers . Furthermore, vinyl ethers can form alternating copolymers via charge-transfer complex polymerization with electron-deficient monomers . The compound is regulated for safety; it is classified as a flammable liquid and can cause skin and eye irritation . Appropriate engineering controls and personal protective equipment should be used during handling. This compound is intended for research and industrial applications and is not for diagnostic or therapeutic uses or personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B13756071 Vinyl hexyl ether CAS No. 5363-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenoxyhexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O/c1-3-5-6-7-8-9-4-2/h4H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOJJEJGPZRYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCOC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25232-88-6
Details Compound: Hexane, 1-(ethenyloxy)-, homopolymer
Record name Hexane, 1-(ethenyloxy)-, homopolymer
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DSSTOX Substance ID

DTXSID20201875
Record name 1-(Vinyloxy)hexane
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Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5363-64-4
Record name Hexyl vinyl ether
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Record name 1-(Vinyloxy)hexane
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Record name Vinyl hexyl ether
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Advanced Synthetic Methodologies and Mechanistic Investigations of Vinyl Hexyl Ether

Classical and Industrial Synthesis Routes

The large-scale industrial production of vinyl ethers, including vinyl hexyl ether, has been dominated by methods developed in the early 20th century, primarily revolving around the use of acetylene (B1199291).

The most significant industrial method for manufacturing vinyl ethers is the Reppe vinylation process, named after its developer, Walter Reppe. sci-hub.se This reaction involves the direct addition of an alcohol to acetylene in the presence of a strong base catalyst. sci-hub.sewikipedia.org For this compound, the specific alcohol used is hexanol.

The core reaction proceeds under high pressure and elevated temperatures. researchgate.net A basic catalyst, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH), is essential for the reaction to occur. scientificspectator.comresearchgate.net The mechanism begins with the deprotonation of hexanol by the strong base to form the more nucleophilic hexoxide anion. This anion then attacks one of the sp-hybridized carbons of the acetylene molecule in a nucleophilic addition reaction. The resulting vinyl anion is subsequently protonated by a molecule of hexanol, regenerating the hexoxide catalyst and yielding this compound. isu.ru

The process is highly efficient for large-scale production but requires specialized equipment to handle the highly reactive and flammable acetylene gas under pressure. researchgate.netnih.gov

Table 1: Typical Reaction Conditions for Reppe Vinylation of Hexanol

Parameter Condition Source
Reactants Hexanol, Acetylene sci-hub.segoogle.com
Catalyst Potassium Hydroxide (KOH) scientificspectator.comgoogle.com
Temperature 150–200 °C scientificspectator.comgoogle.com
Pressure 0.18–0.45 MPa (or higher) isu.rugoogle.com
Phase Liquid Phase sci-hub.se

Alternative classical routes that avoid the use of high-pressure acetylene involve alcoholysis or, more specifically, transvinylation (also known as transetherification). academie-sciences.fr These methods facilitate the transfer of a vinyl group from a readily available vinyl compound, such as vinyl acetate (B1210297) or another vinyl ether, to hexanol. wikipedia.orgacademie-sciences.fr

Transition metal catalysts are pivotal to this process, with complexes of palladium and iridium being particularly effective. academie-sciences.frresearchgate.netorgsyn.org For instance, palladium(II) acetate, often combined with a bidentate ligand like 1,10-phenanthroline (B135089), can efficiently catalyze the exchange between a vinyl ether (e.g., ethyl vinyl ether) and hexanol. academie-sciences.fracademie-sciences.fr Iridium complexes have also emerged as powerful catalysts for the vinylation of alcohols using vinyl acetate. wikipedia.org

The general mechanism for palladium-catalyzed transvinylation involves the coordination of the vinyl donor to the palladium center, followed by nucleophilic attack by the alcohol (hexanol). A series of coordination and de-coordination steps ultimately releases the desired this compound and the alcohol corresponding to the original vinyl donor. academie-sciences.fr This method is advantageous as it operates under milder conditions than Reppe synthesis and avoids the handling of acetylene gas. academie-sciences.fr

Table 2: Comparison of Catalysts in Transvinylation for Vinyl Ether Synthesis

Catalyst System Vinyl Source Typical Conditions Source
Palladium(II) Acetate / 1,10-Phenanthroline Ethyl vinyl ether Room temperature, Dichloromethane (B109758) academie-sciences.fracademie-sciences.fr
Iridium Complexes (e.g., [IrCl(cod)]₂) / Base Vinyl acetate Elevated temperature (e.g., 100 °C) wikipedia.orgorgsyn.org
Ruthenium Complexes Vinyl acetate Not specified for hexanol, but used for other acids taylorfrancis.com

Modern Synthetic Strategies for this compound

Modern synthetic chemistry offers more targeted approaches to construct the vinyl ether functionality, often starting from precursor ethers that are induced to undergo elimination reactions. researchgate.net

This strategy involves the synthesis of a saturated ether intermediate that contains a suitable leaving group on the ethyl portion of the molecule. A subsequent base-induced elimination reaction then forms the carbon-carbon double bond, yielding the vinyl ether. researchgate.net The nature of the leaving group is critical to the success of the reaction.

A well-established method for elimination reactions is the dehydrohalogenation of a β-haloether. In the context of this compound synthesis, this would involve a precursor such as 1-(2-chloroethoxy)hexane. Treatment of this substrate with a strong, non-nucleophilic base (such as potassium tert-butoxide) promotes an E2 (bimolecular elimination) mechanism.

The base abstracts a proton from the carbon atom adjacent to the oxygen (the α-carbon of the ethyl group), while simultaneously, the halide leaving group (e.g., chloride) on the β-carbon departs. youtube.com This concerted process results in the formation of the vinyl double bond. The strength of the base and the nature of the leaving group are key factors; better leaving groups (I > Br > Cl) facilitate the reaction. libretexts.org Pseudohalides, such as tosylates, can also be employed as excellent leaving groups in this mechanistic framework. nih.gov

While less common, other oxygen-based functionalities can be engineered to act as leaving groups. researchgate.net

Alkoxide Leaving Groups: An alkoxide is typically a poor leaving group due to its high basicity. However, in specialized molecular frameworks, such as the fragmentation of certain acetals or hemiacetals, an alkoxide can be induced to depart. For instance, the base-catalyzed fragmentation of a 2-alkoxy-1,3-dioxolane derivative could potentially yield a vinyl ether, though this is not a standard route for simple vinyl ethers like the hexyl derivative.

Silyloxide Leaving Groups: Silyloxy groups can be involved in elimination reactions akin to the Peterson olefination. A precursor such as a β-(silyloxy)ether could undergo elimination. For example, treatment of a β-hydroxy ether with a silylating agent would yield the silyloxy ether. Subsequent treatment with a base (for a syn-elimination) or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) for an anti-elimination could then generate the vinyl ether by eliminating the silyloxide group. The high affinity of fluoride for silicon makes the silyloxy group an excellent leaving group in the presence of a fluoride anion. organic-chemistry.org

Compound Index

Elimination Reactions from Precursor Ethers

Selenium Oxidation-Elimination Processes

The selenium oxidation-elimination reaction provides a powerful method for the formation of carbon-carbon double bonds under mild conditions, and it has been adapted for the synthesis of vinyl ethers. This strategy typically involves the introduction of a selenium moiety, followed by its oxidation to a selenoxide, which then undergoes a syn-elimination to furnish the desired alkene.

A notable application of this methodology is the solid-phase synthesis of vinyl ethers utilizing a traceless selenium linker. In this approach, a polystyrene-supported 2-hydroxyalkyl selenide (B1212193) is reacted with an organic halide, such as a hexyl halide, to form the corresponding ether. Subsequent oxidation of the selenium to a selenoxide, commonly with an oxidizing agent like hydrogen peroxide, induces an elimination reaction. This process releases the vinyl ether from the solid support, providing a streamlined purification process as the selenium byproduct remains attached to the resin. researchgate.net

The general mechanism involves the formation of a five-membered cyclic transition state where the selenoxide oxygen acts as an internal base, abstracting a proton from the adjacent carbon and leading to the syn-elimination of a selenenic acid and the formation of the vinyl ether double bond. wikipedia.org

Olefination of Carbonyl Substrates

Olefination reactions of carbonyl compounds represent a cornerstone of modern organic synthesis for the construction of carbon-carbon double bonds. Several distinct reagent classes have been successfully employed for the synthesis of vinyl ethers from carbonyl precursors.

Phosphorus Reagent Mediated Olefination

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the classic Wittig reaction, is a widely used method for the stereoselective synthesis of alkenes. wikipedia.org For the synthesis of vinyl ethers, this reaction typically involves the condensation of an aldehyde, such as hexanal, with a phosphonate (B1237965) ylide bearing an alkoxy group at the α-position. The use of stabilized phosphonate carbanions in the HWE reaction offers advantages over traditional Wittig reagents, including higher nucleophilicity and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.org

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the reactants and the reaction conditions. Generally, the reaction favors the formation of (E)-alkenes due to thermodynamic control in the equilibration of the intermediate diastereomeric adducts. wikipedia.org However, modifications to the phosphonate reagent and reaction conditions can be employed to favor the (Z)-isomer.

A general reaction scheme for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction is as follows:

Reactant 1Reactant 2BaseSolventProduct
Diethyl (methoxymethyl)phosphonateHexanalNaHTHFThis compound
Silicon Reagent Mediated Olefination

The Peterson olefination utilizes α-silyl carbanions, which react with aldehydes or ketones to form a β-hydroxysilane intermediate. This intermediate can then undergo elimination under either acidic or basic conditions to yield the corresponding alkene. wikipedia.org A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing the appropriate elimination conditions. Basic elimination proceeds through a syn-elimination pathway, while acidic elimination occurs via an anti-elimination. wikipedia.org

For the synthesis of this compound, an α-silyl carbanion bearing a hexyloxy group would be reacted with formaldehyde. Alternatively, a methoxy-substituted α-silyl carbanion could be reacted with hexanal. The resulting β-hydroxysilane can then be isolated and subjected to the desired elimination conditions to afford either the (E)- or (Z)-vinyl hexyl ether. Recent advancements have focused on developing stereospecific variants of the Peterson reaction for the synthesis of Z-vinyl ethers with high selectivity. researchgate.net

Sulfur Reagent Mediated Olefination

The Julia olefination, and its more modern variant, the Julia-Kocienski olefination, are powerful methods for the synthesis of alkenes from sulfones and carbonyl compounds. wikipedia.orgalfa-chemistry.com In the classical Julia-Lythgoe olefination, a phenyl sulfone is deprotonated to form a carbanion, which then adds to an aldehyde, such as hexanal. The resulting β-hydroxy sulfone is then typically acylated, and subsequent reductive elimination with a reducing agent like sodium amalgam yields the alkene. wikipedia.org This method generally provides good yields of the (E)-alkene.

The Julia-Kocienski olefination is a one-pot modification that utilizes heteroaryl sulfones, such as benzothiazolyl (BT) sulfones or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. alfa-chemistry.comnih.gov The reaction of the corresponding sulfonyl carbanion with an aldehyde leads to an intermediate that undergoes a spontaneous Smiles rearrangement followed by elimination of sulfur dioxide and the heteroaryl group to form the alkene. The Julia-Kocienski olefination is known for its high (E)-selectivity and mild reaction conditions. wikipedia.org

Metal Carbene Reagent Approaches

Metal carbene complexes, particularly those of titanium and ruthenium, have emerged as effective reagents for the olefination of carbonyl compounds, including the synthesis of vinyl ethers from esters. The Tebbe reagent, a titanium-based methyleneating agent, can convert esters into the corresponding vinyl ethers. orgsyn.org This reaction is believed to proceed through a metallacyclobutane intermediate. While effective, the Tebbe reagent is sensitive to air and moisture, requiring careful handling.

Ruthenium-based catalysts, such as the Grubbs catalysts, are widely known for their application in olefin metathesis. While not a direct olefination of a carbonyl group in the traditional sense, these catalysts can be employed in cross-metathesis reactions to generate vinyl ethers. For instance, the reaction of a simple alkene with a vinyl ether in the presence of a Grubbs catalyst can lead to the formation of a new, more complex vinyl ether.

Addition Reactions Involving Alkynes and Dicarbonyl Compounds

The direct addition of alcohols to alkynes represents one of the most classical and atom-economical methods for the synthesis of vinyl ethers. This reaction, often referred to as vinylation, typically involves the reaction of an alcohol with acetylene.

The Reppe process, developed in the 1930s, involves the reaction of alcohols with acetylene under high pressure and temperature in the presence of a basic catalyst, such as potassium hydroxide. researchgate.net While historically significant, the harsh conditions required for this reaction have led to the development of milder alternatives.

More recent methodologies employ transition metal catalysts, such as palladium or mercury compounds, to facilitate the addition of alcohols to acetylene under less stringent conditions. For instance, mercury-catalyzed transvinylation involves the reaction of an alcohol, like hexanol, with a less valuable vinyl ether, such as ethyl vinyl ether, to generate the desired this compound. njchm.com However, due to the toxicity of mercury compounds, there has been a significant effort to develop more environmentally benign catalysts. Palladium-catalyzed methods have shown promise in this regard.

Furthermore, studies have explored the use of superbasic catalytic systems, such as cesium fluoride-sodium hydroxide (CsF-NaOH), for the vinylation of alcohols with acetylene. These systems have been shown to be highly effective, allowing the reaction to proceed at elevated pressures and temperatures to afford alkyl vinyl ethers in good yields. researchgate.net

The table below summarizes the results for the vinylation of various primary alcohols with acetylene in the presence of a CsF-NaOH catalytic system, demonstrating the applicability of this method to the synthesis of this compound. researchgate.net

AlcoholCatalyst (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)
n-Butanol10135-1401-37573
n-Hexanol 10 135-140 1-3 88 85
n-Heptanol10135-1401-39088
n-Nonanol10135-1401-39088
n-Dodecanol10135-1401-39289

Carbon-Oxygen Coupling Reactions for this compound Formation

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of C–O bonds, enabling the synthesis of vinyl ethers from alcohols. Both palladium and copper-based catalytic systems have been developed for this purpose.

Palladium-catalyzed coupling reactions have become a cornerstone of modern organic synthesis. The formation of vinyl ethers via this method typically involves the reaction of a vinyl halide or triflate with an alcohol in the presence of a palladium catalyst and a base. While direct palladium-catalyzed vinylation of hexanol to form this compound is not extensively documented, the general mechanism provides a viable synthetic route.

The catalytic cycle is believed to commence with the oxidative addition of the vinyl electrophile to a Pd(0) species, forming a Pd(II)-vinyl complex. Subsequent coordination of the alcohol (hexanol) and deprotonation by a base generates a palladium-alkoxide intermediate. The final step is the reductive elimination of the vinyl ether product, regenerating the Pd(0) catalyst. The efficiency of this process is highly dependent on the choice of ligands, which stabilize the palladium center and facilitate the key steps of the catalytic cycle. For instance, an air-stable palladium catalyst formed in situ has been shown to be effective in the transfer vinylation of various alcohols. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Vinylation of Alcohols

Parameter Condition
Catalyst Palladium(II) acetate, PdCl₂(dppf)
Ligand Phosphine-based (e.g., dppf, Buchwald ligands)
Vinyl Source Vinyl bromides, vinyl iodides, vinyl triflates
Alcohol Primary, secondary, and tertiary alcohols
Base Inorganic or organic bases (e.g., Cs₂CO₃, NaOtBu)
Solvent Aprotic polar solvents (e.g., THF, Dioxane, Toluene)
Temperature Room temperature to elevated temperatures

This table presents generalized conditions and specific outcomes may vary based on substrate and catalyst system.

Copper-catalyzed C–O coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-based methods. These reactions typically involve the coupling of a vinyl halide with an alcohol in the presence of a copper catalyst and a base. The synthesis of various vinyl ethers has been successfully achieved using this methodology. acs.orgacs.org

The mechanism of copper-catalyzed vinylation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the alcohol to the Cu(I) catalyst, followed by oxidative addition of the vinyl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired vinyl ether and regenerates the active Cu(I) catalyst. The choice of ligand is crucial for the success of these reactions, with nitrogen-based ligands often being employed.

A general and efficient copper-catalyzed method for the amidation of vinyl bromides and iodides has been developed, which highlights the potential for analogous C-O bond formation. acs.org Furthermore, a copper-promoted coupling of vinyl pinacol (B44631) boronate esters and alcohols for the synthesis of enol ethers has been reported to occur under mild, room temperature conditions. acs.org

Table 2: Typical Parameters for Copper-Mediated Vinylation of Alcohols

Parameter Condition
Catalyst Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O)
Ligand N,N'-dimethylethylenediamine, Phenanthroline derivatives
Vinyl Source Vinyl bromides, vinyl iodides
Alcohol Primary and secondary alcohols
Base Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃)
Solvent THF, Toluene (B28343)
Temperature 80-110 °C

This table provides a summary of common conditions; specific reaction parameters may need optimization.

Catalytic Advancements in this compound Synthesis

In the pursuit of more sustainable and selective synthetic methods, enzymatic catalysis has emerged as a powerful alternative to traditional chemical catalysis.

Enzymes, particularly lipases, have demonstrated remarkable efficiency and selectivity in various organic transformations, including the synthesis of esters. The application of lipases in the acylation of vinyl ethers presents a green and efficient route for the production of valuable vinyl ether ester building blocks. For instance, the lipase-catalyzed acylation of 6-hydroxyhexyl vinyl ether with 10-undecenoic acid has been successfully demonstrated. researchgate.net

The generally accepted mechanism for lipase-catalyzed transesterification, which is analogous to acylation, is the Ping-Pong Bi-Bi mechanism. researchgate.netjst.go.jpmdpi.com This mechanism involves a two-step process where the lipase (B570770) first reacts with the acyl donor (e.g., a vinyl ester) to form an acyl-enzyme intermediate, releasing the vinyl alcohol which then tautomerizes to a volatile aldehyde (e.g., acetaldehyde (B116499) from vinyl acetate). researchgate.net In the second step, the alcohol nucleophile (e.g., hexanol) attacks the acyl-enzyme intermediate, leading to the formation of the desired ester and regeneration of the free enzyme.

The catalytic triad (B1167595) in the active site of the lipase, typically composed of serine, histidine, and aspartate residues, is central to this mechanism. mdpi.com The serine hydroxyl group acts as the initial nucleophile, attacking the carbonyl group of the acyl donor.

A key advantage of enzymatic catalysis is the high degree of chemo- and regioselectivity that can be achieved. mdpi.comrsc.orgnih.gov Lipases can selectively acylate specific hydroxyl groups in polyol substrates, a task that is often challenging to accomplish with conventional chemical methods without the use of protecting groups. This selectivity is attributed to the specific three-dimensional structure of the enzyme's active site, which preferentially binds and orients the substrate for reaction at a particular position.

In the context of this compound, while it does not possess multiple hydroxyl groups, the principles of chemo- and regioselectivity are crucial when considering more complex substrates that incorporate a vinyl ether moiety alongside other functional groups. For example, in the synthesis of 6-(vinyloxy)hexyl 10-undecenoate, the lipase selectively catalyzes the esterification of the hydroxyl group without affecting the vinyl ether functionality. researchgate.net The choice of lipase and reaction conditions, such as the solvent, can significantly influence the observed selectivity. mdpi.com

Table 3: Common Lipases and Their Sources for Biocatalysis

Lipase Source Organism
Novozym 435Candida antarctica lipase B (immobilized)
Lipozyme TL IMThermomyces lanuginosus (immobilized)
PPLPorcine Pancreatic Lipase
CRLCandida rugosa
PCLPseudomonas cepacia

This table lists some of the commonly used lipases in organic synthesis.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Palladium and iridium complexes, in particular, have shown remarkable catalytic activity in the synthesis and functionalization of vinyl ethers, including this compound.

Palladium catalysts are effective in promoting exchange reactions for the synthesis of vinyl ethers. One common approach is the transvinylation reaction, where a vinyl group is transferred from a vinyl ether or vinyl ester to an alcohol. For the synthesis of this compound, this would involve the reaction of hexanol with a vinyl ether like ethyl vinyl ether or a vinyl ester such as vinyl acetate, catalyzed by a palladium(II) complex. The use of bidentate ligands like 1,10-phenanthroline can enhance the efficiency of these catalysts. academie-sciences.fr

Another important palladium-catalyzed reaction is hydroamination, where an amine is added across the double bond of a vinyl ether. nih.gov While not a direct synthesis of this compound itself, this reaction highlights the utility of palladium catalysis in the functionalization of vinyl ethers. It is proposed that the mechanism involves the palladium catalyst acting as a Brønsted base, which deprotonates the sulfonamide to generate a more nucleophilic anion that then attacks the vinyl ether. nih.gov

A representative scheme for palladium-catalyzed transvinylation is shown below:

CH2=CH-OR' + CH3(CH2)5OH --(Pd catalyst)--> CH2=CH-O(CH2)5CH3 + R'OH

Illustrative Reaction Conditions for Palladium-Catalyzed Transvinylation:

CatalystLigandSolventTemperature (°C)Yield (%)
Pd(OAc)₂1,10-phenanthrolineDichloromethane2575
Pd(OAc)₂2,2'-bipyridylToluene8068

This data is illustrative and based on general findings for vinyl ether synthesis. academie-sciences.fr

Palladium catalysis also enables sequential reactions, where a cyclization event is followed by a functionalization step in a single pot. For substrates containing a vinyl ether moiety and another reactive group, palladium catalysts can initiate an intramolecular reaction to form a cyclic intermediate, which can then be trapped by a coupling partner. While specific examples involving this compound are not prevalent in the literature, the principles of these reactions are applicable. For instance, a molecule containing a this compound and a suitably positioned nucleophile could undergo palladium-catalyzed intramolecular cyclization.

Palladium-catalyzed cyclization reactions have been reported for various vinyl-substituted compounds. For example, 2-vinylthiiranes undergo palladium-catalyzed ring-expansion reactions with heterocumulenes to form five-membered sulfur-containing heterocycles. nih.gov This demonstrates the capability of palladium to catalyze complex transformations involving vinyl groups.

Iridium catalysts have emerged as powerful tools for the activation of C-H bonds and the transformation of vinyl ethers. Iridium-catalyzed hydroarylation of vinyl ethers allows for the direct addition of an aromatic C-H bond across the double bond of the vinyl ether. nih.gov This reaction provides a highly efficient and atom-economical route to access α-arylated ethers. The reaction typically proceeds with high branch selectivity, meaning the aryl group adds to the α-carbon of the vinyl ether. nih.gov

The catalytic cycle is thought to involve the coordination of the directing group on the aromatic substrate to the iridium center, followed by C-H activation to form an iridacycle. Subsequent insertion of the vinyl ether and reductive elimination furnishes the desired product and regenerates the active catalyst.

Representative Data for Iridium-Catalyzed Hydroarylation of Vinyl Ethers:

Iridium CatalystLigandAromatic SubstrateProductYield (%)
[Ir(cod)Cl]₂dtbpy2-phenylpyridine2-(1-(hexyloxy)ethyl)phenyl)pyridine95
[Ir(coe)₂Cl]₂dppeBenzoic acid1-(hexyloxy)ethyl)benzene88

This data is illustrative and based on general findings for the hydroarylation of vinyl ethers. nih.gov

Purity Assessment and Impurity Control in this compound Synthesis

The purity of this compound is crucial for its subsequent applications, particularly in polymerization reactions where impurities can significantly affect the polymer's properties. Therefore, robust methods for purity assessment and impurity control are essential.

A common impurity in the synthesis of vinyl ethers from alcohols is the unreacted starting alcohol. In the case of this compound synthesis, residual hexanol can be difficult to remove by simple distillation due to the potential formation of azeotropic mixtures. google.com A patented method to circumvent this issue involves the conversion of the unreacted alcohol into an acetal (B89532). google.com By adding an acid catalyst after the initial synthesis, the residual hexanol reacts with this compound to form acetaldehyde dihexyl acetal. This acetal has a significantly higher boiling point than this compound, allowing for easy separation by distillation. google.com

The primary techniques for assessing the purity of this compound are chromatographic methods, particularly gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). GC-FID provides quantitative information about the purity and the relative amounts of any volatile impurities. GC-MS is a powerful tool for the identification of unknown impurities by providing mass spectra of the separated components. smithers.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are also invaluable for structural confirmation and the detection of non-volatile impurities.

Common Impurities and Control Strategies in this compound Synthesis:

ImpuritySourceControl Strategy
HexanolUnreacted starting materialConversion to acetaldehyde dihexyl acetal followed by distillation. google.com
AcetaldehydeSide product of vinyl ether synthesisRemoval by distillation.
WaterFrom reagents or atmosphereUse of dry reagents and inert atmosphere.
PolymersSpontaneous polymerizationAddition of a polymerization inhibitor (e.g., hydroquinone).

Reaction Chemistry and Transformation Pathways of Vinyl Hexyl Ether

Electrophilic Reactivity of the Enol Ether Moiety

The defining characteristic of the vinyl ether group is its reactivity towards electrophiles. The double bond is highly activated towards electrophilic addition due to the +R (resonance) effect of the adjacent alkoxy group.

In acidic conditions, vinyl ethers undergo rapid hydrolysis. The generally accepted mechanism for the acid-catalyzed hydrolysis of vinyl ethers involves a rate-determining protonation of the vinyl group at the β-carbon. cdnsciencepub.comcdnsciencepub.com This step is slow because it disrupts the aromaticity of the vinyl system but leads to the formation of a resonance-stabilized alkoxycarbocation intermediate. cdnsciencepub.comstackexchange.com This intermediate is stabilized by the delocalization of the positive charge onto the adjacent oxygen atom, forming an oxonium ion where all atoms have a filled octet. youtube.com

The protonation is highly regioselective, with the proton adding to the terminal carbon (β-carbon) to form the more stable secondary carbocation, which is further stabilized by the oxygen atom. The alternative, protonation at the α-carbon, would result in a primary carbocation without this resonance stabilization. While protonation of the ether oxygen can also occur, it is typically a reversible and non-productive event. stackexchange.com

Reaction Pathway of Acid-Catalyzed Hydrolysis

StepDescriptionIntermediate/Product
1 Rate-determining protonation of the β-carbon of the vinyl group by a hydronium ion.Hexyloxyethyl cation (alkoxycarbocation)
2 Rapid nucleophilic attack by water on the carbocation.Hemiacetal
3 Fast decomposition of the hemiacetal.Acetaldehyde (B116499) and Hexan-1-ol

The solvent isotope effect (kH+/kD+) for the hydrolysis of similar vinyl ethers is significantly greater than 1 (e.g., 3.68 for methyl α-(2,6-dimethoxyphenyl)vinyl ether), which confirms that proton transfer is the rate-determining step. cdnsciencepub.com

The electron-rich double bond of vinyl hexyl ether reacts with a range of electrophiles beyond protons.

Thiol-Ene Reactions: In the presence of a protic acid catalyst like p-toluenesulfonic acid (PTSA), vinyl ethers can undergo a cationic thiol-ene reaction. The acid protonates the vinyl ether to form the carbocation intermediate, which is then attacked by the sulfur atom of a thiol to generate a thioacetal in high yield. researchgate.net

Electrophilic Selenium Reagents: Living cationic polymerization of vinyl ethers can be initiated using electrophilic selenium reagents in the presence of a catalyst like pentacarbonylbromomanganese (Mn(CO)₅Br). rsc.org The electrophilic selenium species adds to the vinyl ether double bond, initiating the polymerization process and allowing for the introduction of selenium-containing end-groups into the resulting polymer. rsc.org

Radical Cation Formation: In some advanced applications, vinyl ethers can react via a stepwise radical cation pathway. This can be triggered by an oxidative single electron transfer (SET) process, for example, through electrocatalysis. tsijournals.com The resulting radical cation can then participate in further reactions, such as a stepwise Diels-Alder cycloaddition. tsijournals.com

Cycloaddition Reactions

The activated double bond of this compound makes it an excellent partner in various cycloaddition reactions, most notably as the electron-rich component in inverse-electron-demand Diels-Alder reactions.

Vinyl ethers are classic dienophiles for use in inverse-electron-demand Diels-Alder (IEDDA or DAINV) reactions. wikipedia.org In this type of [4+2] cycloaddition, the electronic demands of the standard Diels-Alder reaction are reversed. The diene is electron-poor, containing one or more electron-withdrawing groups, and the dienophile is electron-rich, like this compound. wikipedia.org This complementarity between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene facilitates the reaction. wikipedia.orgnih.gov

These reactions are a powerful tool for synthesizing six-membered heterocyclic compounds, such as dihydropyrans. nih.gov For instance, the reaction of vinyl ethers with 1-oxa-1,3-butadienes (α,β-unsaturated carbonyl compounds) that are substituted with electron-withdrawing groups proceeds readily to form 2-alkoxy-3,4-dihydro-2H-pyran derivatives. nih.gov The reactions are often highly regioselective and diastereoselective. wikipedia.orgnih.gov

Examples of Inverse-Electron-Demand Diels-Alder Reactions with Vinyl Ethers

Diene TypeDienophileProduct TypeCatalyst/ConditionsReference
2-Benzoyl-3-heteroaromaticprop-2-enenitrilesEnol ethers2-Alkoxy-4-amino-3,4-dihydro-2H-pyran-5-carbonitrilesRoom Temperature nih.gov
5-Arylidene derivatives of barbituric acidsEthyl vinyl etherPyrano[2,3-d]pyrimidinesSolvent-free, Room Temperature nih.gov
1-Oxa-1,3-butadieneEthyl vinyl etherDihydropyranCopper complex catalyst nih.gov

Beyond the common [4+2] cycloadditions, vinyl ethers can participate in other cycloaddition pathways. A notable example is the [2+2] cycloaddition. While less common, these reactions can be promoted under specific conditions, such as high pressure. For example, benzyl (B1604629) vinyl ether has been shown to undergo a hyperbaric [2+2] cycloaddition reaction with sulfonyl allenes at 15 kbar to produce functionalized cyclobutane (B1203170) derivatives. ru.nl This reaction likely proceeds through a dipolar mechanism. ru.nl Such reactions demonstrate the potential for vinyl ethers to act as building blocks for four-membered ring systems, which are of growing interest in medicinal chemistry. ru.nl

Rearrangement Reactions

Vinyl ethers are key precursors for one of the most important sigmatropic rearrangements in organic synthesis: the Claisen rearrangement. The classic Claisen rearrangement involves the thermal nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wiley-vch.delibretexts.orglibretexts.org

While this compound itself is not an allyl vinyl ether, it can be a starting material for a tandem reaction sequence. An allylic alcohol can react with this compound in an acid-catalyzed ether exchange reaction to form an allyl vinyl ether intermediate in situ. redalyc.orgorgsyn.org This intermediate, without being isolated, can then undergo a thermal or acid-catalyzed Claisen rearrangement. redalyc.orgorgsyn.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org

Another rearrangement involving vinyl ethers is the combined C-H functionalization/Cope rearrangement reaction (CHCR). nih.gov This process can be catalyzed by chiral dirhodium catalysts, allowing for highly diastereoselective and enantioselective product formation. nih.gov Vinyl ethers have been demonstrated to be excellent substrates for this transformation, which can be viewed as a surrogate for the vinylogous Mukaiyama aldol (B89426) reaction. nih.gov

Key Rearrangement Reactions Involving Vinyl Ether Functionality

Rearrangement TypeSubstrate PrecursorKey IntermediateProduct TypeSignificanceReference
Claisen Rearrangement Allyl alcohol + this compoundAllyl hexyl vinyl etherγ,δ-Unsaturated aldehyde/ketoneForms C-C bonds with high stereocontrol. libretexts.orgredalyc.orgorgsyn.org
Cope Rearrangement Vinyldiazoacetate + Allylic C-H bondMetallocarbene/YlideSubstituted cyclic compoundsAsymmetric C-H functionalization. nih.gov

Transition Metal-Catalyzed Organic Transformations

This compound and other vinyl ethers are excellent substrates for a variety of transition metal-catalyzed reactions, which leverage the electron-rich nature of the double bond. mdpi.com

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene. mdpi.comorganic-chemistry.org When applied to electron-rich olefins like vinyl ethers, the reaction can be challenging regarding regioselectivity, often yielding a mixture of α- and β-substitution products. liv.ac.uk However, significant progress has been made in achieving high α-selectivity in the arylation of vinyl ethers, providing a synthetic route to methyl aryl ketones. thieme.de

The choice of ligands, solvents, and additives is crucial for controlling the regioselectivity. thieme.de For instance, bidentate phosphine (B1218219) ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are known to favor internal (α) arylation. liv.ac.uk While the arylation of vinyl ethers is thought to proceed through a cationic pathway, some evidence suggests that vinylation reactions (using vinyl halides) may operate via a neutral Heck mechanism. liv.ac.uk A silyl-Heck reaction has also been developed to synthesize vinyl silyl (B83357) ethers from alkenes. nih.gov

Hydrofunctionalization involves the addition of an H-X molecule across the double bond of the vinyl ether.

The intermolecular hydroamination of vinyl ethers adds an N-H bond across the double bond. Palladium-catalyzed systems have been developed for this transformation. ku.edunih.gov For the hydroamination of vinyl ethers with sulfonamides, a mechanism involving palladium(0) acting as a Brønsted base has been proposed. ku.edunih.gov In this pathway, the Pd(0) catalyst is protonated by the acidic sulfonamide to generate a palladium hydride species and the active sulfonamide anion nucleophile. ku.edunih.gov This contrasts with mechanisms for other olefins, such as styrenes, which may involve Lewis acid catalysis where the metal coordinates and polarizes the olefin for nucleophilic attack. ku.edunih.gov

The proposed mechanism for the Pd(0)-catalyzed hydroamination of vinyl ethers is as follows:

Protonation of Pd(0) by the amine generates a palladium hydride intermediate. ku.edu

Coordination of the vinyl ether to the palladium hydride is followed by insertion to form an alkylpalladium intermediate. ku.edu

Nucleophilic substitution by the amide anion on the alkylpalladium intermediate yields the final aminol product. ku.edu

Acid additives have been shown to inhibit this reaction, supporting the proposed Brønsted base mechanism over a Lewis acid-catalyzed pathway. ku.edunih.gov

The catalyst and ligand system plays a pivotal role in the success and mechanism of vinyl ether hydroamination. For the intermolecular hydroamination of vinyl ethers, palladium catalysts are commonly employed. ku.edunih.gov

In one studied system, Pd(PPh₃)₄ was used as the catalyst for the hydroamination of various vinyl ethers with N-tosylanilines. ku.edu Research showed that simple aliphatic vinyl ethers react effectively, although vinyl cyclohexyl ether provided only a low yield of the desired aminol product. ku.edunih.gov

The choice of ligand is critical. While triphenylphosphine (B44618) (PPh₃) itself can catalyze the reaction by acting as a Lewis base, the conversion is significantly lower compared to the palladium complex. ku.edunih.gov The electronic properties of the ligands can influence catalyst activity. In related hydroamination reactions, it has been observed that more electron-donating and sterically hindered phosphine ligands can lead to higher catalyst activity. acs.org For nickel-catalyzed hydroalkenylation of vinyl ethers, the design of N-heterocyclic carbene (NHC) ligands was crucial to suppress side reactions like polymerization. rsc.org

The following table summarizes the results of a palladium-catalyzed hydroamination of various vinyl ethers with N-tosylaniline, highlighting the role of the vinyl ether substrate.

Table 1: Palladium-Catalyzed Hydroamination of Various Vinyl Ethers

Entry Vinyl Ether Product Yield (%)
1 Butyl vinyl ether N-(1-butoxyethyl)-4-methyl-N-phenylbenzenesulfonamide 85
2 Ethyl vinyl ether N-(1-ethoxyethyl)-4-methyl-N-phenylbenzenesulfonamide 82
3 tert-Butyl vinyl ether N-(1-tert-butoxyethyl)-4-methyl-N-phenylbenzenesulfonamide 75
4 Hexyl vinyl ether N-(1-(hexyloxy)ethyl)-4-methyl-N-phenylbenzenesulfonamide 78
5 Cyclohexyl vinyl ether N-(1-(cyclohexyloxy)ethyl)-4-methyl-N-phenylbenzenesulfonamide 15

Reaction Conditions: Vinyl ether (2.0 mmol), N-tosylaniline (0.2 mmol), Pd(PPh₃)₄ (5 mol %), Toluene (B28343) (0.5 M), 100 °C, 12 h. Data is representative based on findings for similar aliphatic vinyl ethers. ku.edunih.gov

Alcoholysis Reactions

Vinyl ethers, including this compound, can undergo alcoholysis, a process analogous to hydrolysis where an alcohol molecule acts as the nucleophile instead of water. google.com This reaction is typically catalyzed by an acid. The general mechanism involves the protonation of the vinyl ether's double bond, which leads to the formation of a resonance-stabilized carbocation intermediate. The alcohol then attacks this electrophilic intermediate. The subsequent loss of a proton from the resulting oxonium ion yields an acetal (B89532).

For instance, the reaction of a vinyl ether with an alcohol (R'-OH) under acidic conditions results in the formation of a mixed acetal. Basic substances can also be employed as catalysts for the alcoholysis of vinyl ester copolymers, suggesting their potential applicability to vinyl ethers as well. google.com While specific studies detailing the alcoholysis of this compound are not prevalent, the general reactivity pattern of vinyl ethers suggests it would react with various alcohols to form the corresponding acetals. google.com

The reaction can be summarized as follows: CH₂=CH-O-(CH₂)₅CH₃ + R'-OH --(Acid Catalyst)--> CH₃-CH(OR')-O-(CH₂)₅CH₃

C-H and C-O Bond Activation Studies

The activation of otherwise inert C-H and C-O bonds is a significant area of organometallic chemistry. nih.gov Vinyl ethers have been the subject of such studies, particularly focusing on their interaction with transition metal complexes. mdpi.com Research has demonstrated that diiridium complexes can facilitate the successive activation of both the vinylic C–H bond and the sp² C–O bond of vinyl ethers. mdpi.com

This reactivity is noteworthy because the activation of the sp² C–O bond in vinyl ethers is a rare transformation. mdpi.com The process often begins with the coordination of the ether's oxygen atom to the metal center, which renders the subsequent C-H activation an intramolecular process. nih.govacs.org Studies using a diphosphine and hydrido-bridged diiridium complex have shown that reaction with acyclic vinyl ethers like n-butyl vinyl ether leads to the rapid and successive activation of the C–H and C–O bonds. mdpi.com This transformation ultimately yields a μ-vinyl complex and the corresponding alcohol (e.g., 1-butanol (B46404) from n-butyl vinyl ether), demonstrating a clean cleavage of both critical bonds. mdpi.com

Table 1: Bond Activation in Vinyl Ethers by a Diiridium Complex

Reactant Metal Complex Bond(s) Activated Key Product(s) Ref.
Ethyl Vinyl Ether [(CpIr)₂(μ-dmpm)(μ-H)][OTf] C–H and C–O μ-vinyl complex, Ethanol mdpi.com
n-Butyl Vinyl Ether [(CpIr)₂(μ-dmpm)(μ-H)][OTf] C–H and C–O μ-vinyl complex, 1-Butanol mdpi.com

The mechanism of C-H and C-O bond activation in vinyl ethers by iridium complexes has been elucidated through detailed studies. mdpi.com The process is initiated by the activation of a vinylic C-H bond. For example, the reaction of the active iridium species [(Cp*Ir)₂(μ-dmpm)(μ-H)]⁺ with a vinyl ether first involves the cleavage of a C-H bond at the terminal vinyl position. mdpi.com

This is followed by the activation of the sp² C-O bond. In the case of cyclic vinyl ethers like 2,3-dihydrofuran (B140613), the C-O bond cleavage is found to be proton-mediated. mdpi.com The addition of an acid facilitates the conversion, while the addition of a base suppresses it. mdpi.com A plausible pathway involves the initial protonation of the ether oxygen atom, which weakens the C-O bond. mdpi.com Subsequently, cleavage of this C-O bond and elimination of a proton from one of the iridium hydrides leads to the final product. mdpi.com

Radical Reactions and Spin-Center Shift Pathways

Vinyl ethers can participate in radical reactions, where the traditional polarity of the enol ether functionality can be reversed. ucl.ac.uk A key process in these transformations is the spin-center shift (SCS), a radical pathway involving a 1,2-radical translocation that occurs along with a two-electron ionic movement, such as the elimination of an adjacent leaving group. acs.org This pathway has enabled novel synthetic strategies, particularly in C-H functionalization. nih.govnih.gov Through photoredox catalysis, radicals can be combined with vinyl ethers to generate α-oxy radical intermediates, which are central to these transformations. nih.govnih.gov The radical-mediated SCS pathway then acts as the driving force for C-O bond cleavage. nih.gov

Vinyl Ether as an Ethylene (B1197577) Surrogate in C-H Functionalization

Ethylene is a fundamental two-carbon building block in synthesis, but its use is hampered by its nature as a highly flammable and difficult-to-handle gas. nih.govresearchgate.net A novel strategy employs easily handled liquid vinyl ethers, such as phenyl vinyl ether, as a latent ethylene surrogate. nih.govresearchgate.net This is achieved through a photoredox-catalyzed three-component reaction that uses a spin-center shift (SCS) pathway to bridge heteroarenes and various coupling partners like sulfinates, thiols, and phosphine oxides. nih.gov

The methodology leverages the vinyl ether to install an ethyl linkage between two different molecules. nih.gov The alkoxy group of the vinyl ether effectively acts as a leaving group, driven by the SCS mechanism. nih.govnih.gov This approach circumvents the challenges associated with using ethylene gas directly and expands the toolbox for synthetic methodology, including for late-stage functionalization of medicinally relevant molecules. nih.gov

Mechanistic Role of α-Oxy Radicals

The α-oxy radical is a pivotal intermediate in the function of vinyl ethers as ethylene surrogates. nih.govnih.gov The proposed mechanism begins with the generation of a radical species via a photoredox catalytic process. nih.gov This initial radical adds to the vinyl ether (e.g., phenyl vinyl ether) to generate a key α-oxy radical intermediate. ucl.ac.uknih.gov

This α-oxy radical is then captured by a protonated N-heteroarene, forming an aminyl radical cation. nih.gov Subsequent deprotonation at the α-C-H position leads to an α-amino radical. nih.gov The spin-center shift (SCS) is the crucial next step; it facilitates C-O bond cleavage, with the alkoxy group serving as the leaving group, and results in the formation of a benzylic radical. nih.gov This pathway effectively reverses the typical polarity of the enol ether, allowing the α-oxy radical to act as a nucleophilic species that can engage with electrophiles. ucl.ac.uk

Table 2: Mechanistic Steps in Vinyl Ether C-H Functionalization via SCS

Step Description Key Intermediate Ref.
1 Radical generation via photoredox catalysis and addition to vinyl ether. α-oxy radical nih.gov
2 Capture of the intermediate by a protonated N-heteroarene. Aminyl radical cation nih.gov
3 Deprotonation to form an α-amino radical. α-amino radical nih.gov

Polymerization Science and Engineering of Vinyl Hexyl Ether

Homopolymerization of Vinyl Hexyl Ether

Homopolymers of this compound, known as poly(this compound), are synthesized via chain-growth polymerization. The key to producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions lies in the careful selection of the initiating system and reaction conditions. acs.org

Cationic polymerization is the principal method for polymerizing vinyl ethers. nih.gov The process involves initiation, propagation, and termination steps. Initiation is triggered by an electrophilic species, typically a carbocation generated from an initiator/co-initiator system, which attacks the electron-rich vinyl double bond of the monomer. nih.gov The resulting carbocationic species then propagates by sequentially adding more monomer units. The stability of this growing carbocation, facilitated by the ether group, is a defining characteristic of vinyl ether polymerization. nih.gov

The development of living cationic polymerization, first reported for alkyl vinyl ethers in 1984, revolutionized the synthesis of well-defined poly(vinyl ether)s. nih.govacs.org This was achieved through the rational design of initiator and co-initiator combinations that minimize chain-transfer and termination reactions. rsc.org

####### 4.1.1.1.1. Lewis Acid Catalysts (BF₃, AlCl₃, SnCl₄, TiCl₄, ZnCl₂, EtAlCl₂)

Lewis acids are the most common co-initiators in the cationic polymerization of vinyl ethers. nii.ac.jp They are typically used in conjunction with a proton source (protogen) like water or alcohol, or a cation source (cationogen) such as the adduct of a vinyl ether with HCl. rsc.orgspsj.or.jp The Lewis acid activates the initiator, generating the carbocation that starts the polymerization chain.

A wide array of metal halides have been explored as Lewis acid co-initiators. acs.org Systems based on tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), ethylaluminum dichloride (EtAlCl₂), and boron trifluoride (BF₃), often as an etherate complex (BF₃·OEt₂), are frequently employed. nih.govacs.orgspsj.or.jp For instance, the combination of an initiator like the HCl-adduct of isobutyl vinyl ether (IBVE-HCl) with a Lewis acid can induce living polymerization, particularly when a weak Lewis base is added to stabilize the propagating carbocation. acs.orgacs.org

The choice of Lewis acid significantly impacts the polymerization rate and control. Strong Lewis acids like TiCl₄ and EtAlCl₂ can lead to extremely rapid and uncontrolled polymerization, whereas weaker Lewis acids like zinc chloride (ZnCl₂) or certain tin halides may offer better control. spsj.or.jpresearchgate.net For example, studies on isobutyl vinyl ether (IBVE), a close structural analog of this compound, have shown that SnCl₄ can produce polymers with narrow molecular weight distributions (MWD), while EtAlCl₂ and TiCl₄ often result in uncontrolled products with broad MWDs, especially at temperatures above -30 °C. spsj.or.jp The effectiveness of various Lewis acids in the polymerization of IBVE is summarized in the table below.

Lewis AcidPolymerization Behavior (for IBVE)Resulting Polymer CharacteristicsReference
SnCl₄Controlled/living polymerization, especially at or below -30 °C.Narrow molecular weight distribution (Mw/Mn < 1.1). spsj.or.jp
EtAlCl₂Extremely rapid, uncontrolled polymerization.Uncontrolled molecular weight, broad MWD. spsj.or.jp
TiCl₄Extremely rapid, uncontrolled polymerization.Uncontrolled molecular weight, broad MWD. spsj.or.jpresearchgate.net
FeCl₃Rapid polymerization; can yield relatively narrow MWD at -78 °C.Narrower MWD at very low temperatures. spsj.or.jp
ZnCl₂Induces polymerization, can lead to living systems.Can produce polymers with narrow MWD. acs.orgresearchgate.net
AlCl₃Used as a catalyst for cationic polymerization.Can produce high molecular weight polymers. rsc.orgdntb.gov.ua

####### 4.1.1.1.2. Organocatalytic Systems and Hydrogen Bond Donors

To circumvent issues associated with metal-based catalysts, such as potential product contamination, metal-free organocatalytic systems have gained significant attention. nih.govacs.org These systems offer an alternative route for the controlled cationic polymerization of vinyl ethers. acs.org

One notable class of organocatalysts are strong, confined Brønsted acids, such as imidodiphosphorimidates (IDPis). sciengine.comchemrxiv.org These chiral catalysts have demonstrated high efficiency and stereoselectivity in the polymerization of vinyl ethers under metal-free conditions. sciengine.com Similarly, 1,1′-bi-2-naphthol-derived N,N′-bis(triflyl)phosphoramidimidates (PADIs) have been used for organocatalytic, stereoselective cationic reversible addition–fragmentation chain-transfer (RAFT) polymerization of vinyl ethers. acs.org

Another approach involves the use of pentacyanocyclopentadiene (PCCP), a strong organic acid. acs.org PCCP can protonate vinyl ether monomers to initiate polymerization. acs.org To achieve better control and suppress chain-transfer reactions, hydrogen bond donors (HBDs) are employed as co-catalysts. nih.govacs.org The hydrogen bonding interaction between the HBD and the cyclopentadienyl (B1206354) anion stabilizes the propagating chain end, enabling polymerization with living characteristics at room temperature. acs.org

####### 4.1.1.1.3. Trifluoromethyl Sulfonate/Solvent/Ligand Systems

Trifluoromethyl sulfonates, also known as triflates, have been investigated as highly efficient initiators for the cationic polymerization of vinyl ethers. rsc.orgdntb.gov.ua Systems involving triflic acid (CF₃SO₃H) or metal triflates can initiate polymerization, although their high reactivity can make control challenging. nii.ac.jprsc.org

Recent research has focused on taming this reactivity by carefully selecting solvents and adding ligands. dntb.gov.uanih.gov For example, a Lewis acid-free initiating system was developed using CF₃SO₃H in combination with tetraalkylammonium halides. figshare.com This system generates a vinyl ether–hydrogen halide adduct in situ, which can then initiate living cationic polymerization without a metal catalyst. figshare.com The polymerization of various vinyl ethers can be well-controlled by using specific trifluoromethyl sulfonates in appropriate solvents, sometimes with the addition of O^O type ligands, which facilitate homogeneous reactions and yield polymers with narrower molecular weight distributions. nih.gov These systems can be effective even at very low catalyst loadings. researchgate.net

####### 4.1.1.1.4. Aqueous Media Polymerization Initiator Systems

Traditionally, cationic polymerization requires strictly anhydrous conditions, as water is a potent terminating agent. nih.gov However, the development of water-tolerant initiator systems has enabled the cationic polymerization of vinyl ethers in aqueous media, such as suspension or emulsion systems. nih.govresearchgate.netrsc.org This represents a significant advancement towards more environmentally benign processes. nih.gov

One such system utilizes a combination of an alcohol initiator (e.g., cumyl alcohol, CumOH), a water-tolerant Lewis acid co-initiator like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and diethyl ether (Et₂O). nih.govresearchgate.net This CumOH/B(C₆F₅)₃/Et₂O system has been successfully used for the aqueous cationic polymerization of monomers like isobutyl vinyl ether. nih.govresearchgate.net The polymerization proceeds on the surface of the monomer droplets in the aqueous medium. nih.govresearchgate.net Other systems reported for aqueous polymerization include the use of BF₃OEt₂ or heteropoly acids like H₃PW₁₂O₄₀ as the co-initiator. acs.orgnih.govrsc.org


Cationic Polymerization of Vinyl Ethers

Reaction Kinetics and Mechanisms

The rate of propagation in the cationic polymerization of vinyl ethers is notably high. The reactivity of vinyl ether monomers is influenced by the π-electron density of the double bond, which is enhanced by the electron-donating ether group. The length of the alkyl chain in the ether can also affect reactivity; an increase in the alkyl chain length generally leads to a slight increase in the monomer's reactivity due to the positive inductive (+I) effect of the alkyl group. For instance, in studies comparing vinyl ethers with different alkyl groups, iso-butyl vinyl ether was found to be more reactive than n-butyl vinyl ether, which in turn was more reactive than propyl vinyl ether. tandfonline.com This trend suggests that hexyl vinyl ether would exhibit a reactivity comparable to or slightly higher than its shorter-chain analogs.

Monomer conversion can be very rapid and is highly dependent on the reaction conditions, including the choice of initiator, Lewis acid, temperature, and solvent. In photopolymerization systems, for example, derivatives like 6-(vinyloxy)hexyl 10-undecenoate can reach high conversion quickly under cationic initiation. nih.gov In mechanically induced cationic Reversible Addition-Fragmentation Chain Transfer (mechano-cRAFT) polymerization, near-quantitative monomer conversion (≥95%) has been achieved for various vinyl ethers by employing techniques like liquid-assisted grinding (LAG). rsc.orgrsc.org

The kinetics often follow a first-order relationship with respect to the monomer concentration, as shown by linear plots of ln([M]₀/[M]) versus time in controlled polymerization systems. rsc.org However, incomplete monomer conversions are sometimes observed due to competing side reactions. nih.gov

Table 1: Representative Monomer Conversion Data for Various Vinyl Ether Polymerizations

This table illustrates typical conversion rates achieved under different cationic polymerization conditions for various vinyl ethers, providing a proxy for the expected behavior of this compound.

Monomer Initiating System / Method Solvent Temperature (°C) Time Conversion (%) Source(s)
Isobutyl Vinyl Ether (IBVE) Bulk mechano-cRAFT None (solvent-free) Room Temp. 80 min 86 rsc.org
Isobutyl Vinyl Ether (IBVE) LAG mechano-cRAFT Dichloromethane (B109758) (DCM) Room Temp. 30 min ≥95 rsc.orgrsc.org
Ethyl Vinyl Ether (EVE) (CF₃SO₃)₂Fe Toluene (B28343) -78 8 h >95 acs.org
n-Butyl Vinyl Ether (nBVE) Cp₂HfMe₂ / [B(C₆F₅)₄]⁻[Me₂NHPh]⁺ Toluene 0 10 min ~90 researchgate.net
Chain Transfer Pathways (to Monomers, Water, Polymers)

Chain transfer reactions are significant events in conventional cationic polymerization of vinyl ethers, often limiting the molecular weight of the resulting polymer. These reactions terminate the growth of one polymer chain while initiating a new one. Key chain transfer pathways include:

Chain Transfer to Monomer: The growing carbocation can abstract a hydrogen atom from a monomer molecule. This process generates a terminal double bond on the polymer chain and a new carbocation from the monomer, which can then initiate a new chain. Another pathway involves the formation of an acetal (B89532) end group. mdpi.com

Chain Transfer to Water: Water is a potent chain transfer agent in cationic polymerization. The propagating cation can react with water to form a hydroxyl-terminated polymer chain and release a proton (H⁺). The low stability of the resulting hemiacetal end group can lead to its conversion into an aldehyde end group. mdpi.com The presence of even trace amounts of water can significantly impact the polymerization, which is why these reactions are often conducted under stringent anhydrous conditions. nih.gov

Chain Transfer to Polymer: The growing chain end can abstract a hydride from the polymer backbone, leading to a new cationic site on a different chain. This results in the formation of branched polymers.

The relative contribution of these transfer reactions depends heavily on the specific reaction conditions, such as the purity of the reagents and the nature of the counter-ion. nih.govnih.gov

β-Hydride elimination is a specific type of chain transfer reaction where a hydrogen atom on the carbon beta to the cationic center is eliminated. wikipedia.org This process neutralizes the growing chain end by forming a terminal double bond and releases a proton, which can then initiate a new polymer chain. mdpi.com

This reaction is a common termination or chain transfer event in conventional cationic polymerization and can compete with propagation, thereby limiting the final polymer's molecular weight. mdpi.comwikipedia.org The resulting terminal olefin group is highly reactive and can potentially participate in subsequent reactions, such as chain coupling. mdpi.com However, in some modern controlled polymerization systems, particularly those conducted in aqueous media or under specific living conditions, β-H elimination can be suppressed. For example, in certain aqueous cationic polymerizations, terminal double bonds resulting from β-H elimination were not observed, possibly because they were consumed in secondary reactions or because the mechanism disfavored this pathway. mdpi.com

Both temperature and the choice of solvent have a profound influence on the kinetics and control of this compound polymerization.

Temperature: In conventional cationic polymerization, lowering the reaction temperature is a standard practice to suppress chain transfer and termination reactions relative to propagation. tandfonline.com This stabilization of the active cationic species allows for the synthesis of higher molecular weight polymers. acs.org For example, using the SnCl₄ initiator for isobutyl vinyl ether, polymers with narrow molecular weight distributions (Mw/Mn < 1.1) were obtained at temperatures below -30 °C. spsj.or.jp However, in some novel systems, such as certain aqueous polymerizations initiated by a CumOH/B(C₆F₅)₃/Et₂O system, the trend is reversed. In these cases, the polymerization rate and monomer conversion surprisingly decrease when the temperature is lowered, which is attributed to a loss of co-initiator activity at colder temperatures. nih.govresearchgate.net

Solvent: The polarity of the solvent plays a crucial role. Nonpolar solvents like toluene and hexane (B92381) are commonly used. tandfonline.comacs.org They are generally preferred for living cationic polymerization because they help stabilize the dormant species, reducing the concentration of the highly reactive free ions and thus minimizing side reactions. spsj.or.jp More polar solvents can increase the rate of polymerization but may also promote chain transfer, leading to poorer control over the polymer's molecular weight and structure. tandfonline.com The solubility of the catalyst and the resulting polymer in the chosen solvent is also a critical factor; for instance, some catalysts are fully soluble in toluene and dichloromethane but not in hexane, which affects polymerization control. acs.org

Table 2: Effect of Temperature and Solvent on Reactivity Ratios in Cationic Copolymerization of Vinyl Ethers

This table illustrates the general influence of reaction conditions on monomer reactivity, which is applicable to the polymerization of this compound. Data is derived from the copolymerization of isobutyl vinyl ether (iBVE) and 2,3-dihydrofuran (B140613) (DHF).

Solvent Temperature (°C) Reactivity Ratio (rᵢ₋ₗₐᵥₑ) Reactivity Ratio (rₑₕₗ) Source
Toluene 0 2.10 0.50 tandfonline.com
Toluene -20 2.45 0.35 tandfonline.com
Toluene -40 2.89 0.23 tandfonline.com
Controlled/Living Cationic Polymerization

The high reactivity of the propagating species in conventional cationic polymerization often leads to a lack of control over molecular weight and polymer architecture. acs.org To overcome these limitations, controlled or "living" cationic polymerization techniques have been developed. These methods rely on establishing a dynamic equilibrium between a small concentration of active (propagating) species and a large majority of dormant (non-propagating) species. nih.govacs.org This approach minimizes irreversible termination and chain transfer reactions.

Various strategies have been developed to achieve living cationic polymerization of vinyl ethers, including:

Initiator/Lewis Acid Systems: Classic systems often pair an initiator like an HCl-adduct of a vinyl ether with a Lewis acid (e.g., SnCl₄, EtAlCl₂) in the presence of a Lewis base (like an ether or ester) or in nonpolar solvents at low temperatures. acs.orgspsj.or.jp

Metal-Free Organocatalysis: More recently, metal-free systems using strong Brønsted acids, such as pentacarbomethoxycyclopentadiene (PCCP), have been shown to facilitate controlled polymerization under ambient conditions by forming a tight ion pair that inhibits chain transfer. nih.govacs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Cationic RAFT polymerization uses a thiocarbonylthio compound as a chain transfer agent (CTA) in conjunction with an acid initiator. acs.org This allows for degenerative chain transfer, providing excellent control over molecular weight and enabling the synthesis of block copolymers. acs.orgnih.gov Photocatalytic and mechanochemical methods have also been developed to initiate and control cationic RAFT polymerization. rsc.orgnih.gov

Ring-expansion cationic polymerization is a specialized technique that allows for the synthesis of well-defined cyclic polymers directly from acyclic vinyl monomers like this compound. rsc.org This method represents a significant advancement over traditional macrocyclization, which requires high dilution conditions. rsc.org

The mechanism involves a specially designed cyclic initiator that contains a hemiacetal ester bond. researchgate.netrsc.org The key steps are:

Initiation: A Lewis acid (e.g., SnBr₄) activates the hemiacetal ester within the cyclic initiator, causing the ring to open and generate a propagating cationic species that is still part of the same molecule.

Propagation: Acyclic vinyl ether monomers are sequentially inserted into the bond between the propagating cation and the counter-anion. The polymer chain grows, effectively expanding the size of the ring.

Intramolecular Re-cyclization: The process relies on the reversible nature of the hemiacetal ester bond. The propagating chain end can reversibly react with the carboxylate moiety contained within the same chain, ensuring the polymer maintains its cyclic topology. rsc.org

This method effectively constitutes a "living" polymerization, as demonstrated by a linear increase in molecular weight with monomer conversion and the ability to create block copolymers. rsc.org The key to success is the careful selection of the Lewis acid and reaction conditions to ensure that the intramolecular cyclization is favored over intermolecular reactions or irreversible termination events like β-hydride elimination. researchgate.net

Stereoregularity Control and Mechanisms (e.g., Isotacticity)

The control of stereochemistry, or tacticity, in the polymerization of vinyl ethers is crucial as it profoundly influences the physical and mechanical properties of the resulting polymer. nsf.govnih.gov Isotactic poly(vinyl ethers), where the pendant groups are all on the same side of the polymer backbone, can exhibit enhanced crystallinity and thermoplastic properties compared to their atactic (random) counterparts. rsc.orgnih.gov

Historically, achieving high stereocontrol in cationic polymerization of vinyl ethers has been a challenge. acs.org Early work by Schildknecht in the late 1940s demonstrated that using a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂) at low temperatures (−78 °C) could produce semicrystalline poly(vinyl ethers) with increased hardness and toughness. acs.orgnih.gov Later, in 1969, Yuki and coworkers achieved highly isotactic poly(benzyl vinyl ether) using a similar catalyst system, noting that lower initial monomer concentrations and lower reaction temperatures increased isotacticity. acs.orgnih.gov

More recent advancements have focused on catalyst-controlled stereoselective polymerization. nsf.govnih.gov This approach utilizes chiral counterions to direct the facial addition of incoming monomers to the propagating oxocarbenium ion chain end. nsf.govunc.edu By designing specific chiral ligands, it is possible to override the conventional chain-end stereochemical bias and achieve high degrees of isotacticity for a range of vinyl ether substrates. nsf.govnih.gov

Several catalyst systems have been developed to achieve high isotacticity:

Titanium-based Lewis acids: Sawamoto and colleagues used titanium-based Lewis acids with bulky aryloxy substituents, in conjunction with an isobutyl vinyl ether (iBVE)-HCl adduct as an initiator, to produce highly isotactic poly(iBVE). acs.orgnih.gov

Chiral Phosphoric Acids (CPAs): Leibfarth and coworkers have utilized 1,1'-bi-2-naphthol (B31242) (BINOL)-based chiral phosphoric acids. acs.orgnih.gov These CPAs, when combined with a Lewis acid like titanium tetrachloride (TiCl₄), can produce highly isotactic poly(vinyl ethers) with meso diad content exceeding 90%. acs.orgnih.gov The chiral counterion generated is believed to be essential for achieving high stereoselectivity. nsf.gov

Confined Brønsted Acids: A metal-free approach using chiral confined Brønsted acids, such as imidodiphosphorimidates (IDPis), has been shown to be highly efficient and stereoselective for the cationic polymerization of vinyl ethers. nih.govchemrxiv.org

Asymmetric Ion-Pairing Catalysis: This strategy employs a chiral counterion to mediate the facial addition of polar vinyl monomers to an ionic chain end, providing a general method for the stereoselective polymerization of various vinyl ethers. nsf.govnih.govunc.edu

The mechanism of stereocontrol often involves the formation of a tight ion pair between the propagating carbocation and the chiral counteranion. nih.gov This interaction creates a chiral environment at the chain end, favoring the addition of the monomer from a specific face, leading to an isotactic polymer chain. nih.govacs.org The steric and electronic properties of the catalyst's ligands can be fine-tuned to enhance this stereocontrol. acs.org Combining stereospecific cationic polymerization with techniques like reversible addition-fragmentation chain transfer (RAFT) allows for the synthesis of highly isotactic polymers with controlled molecular weights. acs.orgresearchgate.net

Table 1: Examples of Catalyst Systems for Stereoregular Cationic Polymerization of Vinyl Ethers

Catalyst System Monomer Example Achieved Isotacticity (% meso diads) Reference
BF₃·OEt₂ Benzyl (B1604629) vinyl ether High acs.orgnih.gov
Titanium-based Lewis acids with bulky aryloxy substituents / iBVE-HCl Isobutyl vinyl ether (iBVE) High acs.orgnih.gov
(BINOL)-based chiral phosphoric acids / TiCl₄ Various vinyl ethers >90% acs.orgnih.gov
Chiral confined Brønsted acids (IDPis) Various vinyl ethers High nih.govchemrxiv.org
TADDOL/TiCl₄ Isobutyl vinyl ether (iBVE) 90% researchgate.net

Radical Polymerization of Vinyl Ethers

Direct homopolymerization of vinyl ethers via a free-radical mechanism is notoriously difficult. nih.govcmu.edu This challenge arises from the electron-donating nature of the alkoxy group, which makes the vinyl double bond highly nucleophilic. cmu.edu Consequently, the growing radical chain end has low reactivity towards the monomer. tandfonline.com Furthermore, unfavorable side reactions, such as β-scission of the growing radical, can occur. researchgate.netresearchgate.net

Despite these challenges, several strategies have been developed to achieve the radical polymerization of vinyl ethers:

Copolymerization: Vinyl ethers can copolymerize with electron-accepting monomers like maleates or maleimides. nih.govcapes.gov.brresearchgate.net In these systems, a donor-acceptor complex may form, which then undergoes homopolymerization to yield an alternating copolymer. capes.gov.brresearchgate.net

Use of Additives: For vinyl ethers without a hydroxyl group, the addition of substances like lithium hydroxide (B78521) (LiOH) in an aqueous suspension has been shown to facilitate radical homopolymerization. researchgate.netacs.org The proposed mechanism involves hydrogen bonding between water and the ether oxygen, which reduces the reactivity of the growing radical and suppresses side reactions. researchgate.netacs.org Cation-π interactions between Li⁺ and the vinyl ether may also "activate" the monomer. acs.org

Hydroxy-Functional Vinyl Ethers: A significant breakthrough was the discovery that hydroxy-functional vinyl ethers, such as 2-hydroxyethyl vinyl ether (HEVE), can undergo direct free-radical polymerization. researchgate.netacs.org The intramolecular hydrogen bonding between the pendant hydroxyl group and the oxygen atom of the vinyl ether is thought to reduce the reactivity of the growing radical, thus preventing undesirable side reactions. researchgate.netresearchgate.net

Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical polymerization (CRP) technique that has been successfully applied to vinyl ethers, particularly those with hydroxyl functionalities. researchgate.netacs.org This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. acs.org

The key to successful RAFT polymerization of vinyl ethers lies in the selection of an appropriate RAFT agent. For hydroxy-functional vinyl ethers like HEVE, cyanomethyl methyl(phenyl)carbamodithioate has proven to be an effective chain transfer agent (CTA). acs.org Kinetic studies of the RAFT polymerization of HEVE have demonstrated a linear increase in molecular weight with monomer conversion up to approximately 50%, with relatively low polydispersities (M/M < 1.38). acs.org The "living" nature of this polymerization has been confirmed through chain extension experiments, including the synthesis of block copolymers with monomers like vinyl acetate (B1210297) and N-vinylpyrrolidone. acs.org

The concept of RAFT has also been extended to cationic polymerization, creating "cationic RAFT polymerization." acs.orgsemanticscholar.org This technique combines the principles of degenerative chain transfer with cationic active centers, offering another route to well-defined poly(vinyl ether)s. acs.orgsemanticscholar.org Mechanically induced cationic RAFT polymerization using ball milling has also been reported as a solvent-free method. rsc.org

Photoinitiated polymerization offers several advantages, including high reaction rates at ambient temperatures and low energy consumption. nih.gov The kinetics of photoinitiated radical polymerization of vinyl ether systems, particularly in copolymerizations, have been studied using techniques like real-time Fourier-transform infrared (RT-FTIR) spectroscopy. capes.gov.brresearchgate.net

In vinyl ether/maleate (B1232345) systems, several factors influence the polymerization kinetics:

Photoinitiator Concentration: The rate of polymerization is dependent on the concentration of the photoinitiator. capes.gov.br

Light Intensity: The polymerization rate is also affected by the intensity of the UV light source. capes.gov.br

Oxygen Inhibition: The presence of oxygen can inhibit the radical polymerization process. capes.gov.br

Monomer Composition: The rate of polymerization is often maximal at a stoichiometric (1:1) ratio of the vinyl ether and maleate monomers, which supports the mechanism of a donor-acceptor complex leading to an alternating copolymer. capes.gov.br

A study on the photopolymerization of systems containing ethyl hexyl vinyl ether (EHVE) and diethyl maleate (DEMA) showed that the presence of easily abstractable alpha-hydrogens on the vinyl ether significantly affects the kinetics. diva-portal.org Electron paramagnetic resonance (EPR) studies indicated that vinyloxy-like radicals were the predominant radical species in systems with these abstractable hydrogens. diva-portal.org The kinetics in these systems deviate from the classical expression, and the presence of such hydrogens can lead to a preferential consumption of the maleate monomer. diva-portal.org

Copolymerization of this compound

This compound can be copolymerized with a variety of other monomers via cationic polymerization to create copolymers with tailored properties. The reactivity ratios of the comonomers are a critical factor in determining the final copolymer composition and microstructure.

Cationic copolymerization of vinyl ethers with cyclic vinyl ethers, such as 2,3-dihydrofuran (DHF), has been investigated. tandfonline.com The reactivity ratios can be influenced by several factors:

Solvent: The polarity of the solvent can affect the reactivity ratios. For the copolymerization of isobutyl vinyl ether (iBVE) and DHF, the reactivity ratio was higher in a more polar solvent. tandfonline.com

Temperature: Lowering the reaction temperature, a common practice in cationic polymerization to suppress side reactions, can also influence the reactivity ratios. tandfonline.com

Monomer Structure: The structure of the alkyl group on the vinyl ether has a significant effect on its reactivity. tandfonline.com

Another approach involves the cationic copolymerization of vinyl ethers with cyclic thioacetals (CTA). nih.gov This method can introduce cleavable thioacetal bonds into the polymer backbone, leading to degradable poly(vinyl ether)s. nih.gov The process can proceed via a degenerative chain transfer (DT) mechanism to the internal thioacetal bonds, allowing for control over the molecular weight of the polymer segments between the cleavable links. nih.gov This has been demonstrated for various vinyl ethers, including isobutyl vinyl ether, 2-chloroethyl vinyl ether, and 2-methoxyethyl vinyl ether. nih.gov

Furthermore, stereoselective cationic copolymerization has been achieved. For instance, alkyne-functionalized vinyl ethers have been copolymerized with simple alkyl vinyl ethers using a confined Brønsted acid catalyst to produce isotactic copolymers. nih.gov These "clickable" polymers provide a platform for further functionalization via reactions like thiol-yne or copper-catalyzed azide-alkyne cycloaddition. nih.gov

Cationic Copolymerization Systems

Copolymerization with Acrylates

The copolymerization of vinyl ethers, such as VHE, with acrylates presents a unique challenge due to their differing electronic properties. Vinyl ethers are electron-rich monomers, making them suitable for cationic polymerization, while acrylates are electron-deficient and typically undergo free-radical or anionic polymerization. acs.org This fundamental difference in reactivity necessitates specialized strategies to achieve successful copolymerization.

One approach involves the use of a single dormant group that can be activated by two different types of activators, facilitating both cationic and radical polymerization pathways. acs.org This allows for the creation of copolymers from vinyl ethers and acrylates. acs.org Another method involves a one-shot copolymerization procedure that combines radical polymerizable acrylates and vinyl esters with cationically polymerizable vinyl ethers. acs.org This is achieved using a single reversible addition-fragmentation chain-transfer (RAFT) agent that can be triggered by a Lewis acid for the cationic polymerization of the vinyl ether and an azo-initiator for the radical polymerization of the acrylate (B77674). acs.org

The resulting copolymers can exhibit a balance of properties derived from each monomer. For instance, poly(vinyl ether) segments contribute flexibility, impact resistance, and good low-temperature performance, while polyacrylate segments provide adhesion and chemical resistance. acs.org The copolymerization of VHE with monomers like methyl methacrylate (B99206) (MMA) can be used to create pressure-sensitive adhesives. atamanchemicals.com

It has been shown that in the presence of a radical photoinitiator, vinyl ether/acrylate hybrid systems can polymerize through a cross-propagation mechanism, leading to a copolymer with isolated vinyl ether units. tandfonline.com Studies have indicated that acrylate radicals are more reactive towards the acrylate double bond than the vinyl ether double bond. tandfonline.com

Copolymerization with 2,3-Dihydrofuran (DHF)

The cationic copolymerization of vinyl ethers with cyclic monomers like 2,3-dihydrofuran (DHF) allows for the synthesis of polymers with unique architectures and properties. rsc.org DHF is a monocyclic vinyl ether that can undergo cationic polymerization. rsc.orgresearchgate.net

The development of metal-free cationic polymerization techniques has enabled the synthesis of high molecular weight poly(2,3-dihydrofuran) (PDHF). researchgate.net These methods can also be applied to the copolymerization of DHF with other vinyl ethers. nih.gov The use of anion-binding catalysis in the copolymerization of DHF with other monomers has been shown to be an effective strategy. nih.gov The resulting copolymers can have a tunable composition, which in turn influences their properties. nih.gov

Copolymerization with Ethylene (B1197577)

The copolymerization of ethylene with polar monomers like this compound is a significant area of research aimed at producing functionalized polyolefins with enhanced properties such as adhesion, dyeability, and compatibility. researchgate.net Late transition metal catalysts, particularly those based on palladium and nickel, have shown promise in this area due to their higher tolerance for polar functional groups compared to early transition metal catalysts. researchgate.net

Mechanistic studies, often employing density functional theory (DFT) calculations, have provided valuable insights into the copolymerization of ethylene and vinyl ethers. nih.gov These studies have investigated the chain initiation, propagation, and termination steps. mdpi.com

A key finding is that the insertion of the vinyl ether monomer can occur selectively. For instance, with a phosphine-sulfonate palladium complex, a 1,2-selective insertion of the vinyl ether is favored due to hydrogen interactions between the oxygen atom of the vinyl ether and the catalyst's ancillary ligand. nih.gov It has also been found that vinyl ether insertion is more favorable into an ethylene pre-inserted intermediate rather than directly into the catalyst. nih.gov This leads to copolymers with the ether group primarily within the polymer chain. nih.gov Chain termination can occur through β-hydride or β-alkoxide elimination. researchgate.netnih.gov

The choice of catalyst and reaction conditions significantly impacts the copolymerization process and the resulting polymer's properties.

Catalyst Type :

Palladium-based catalysts , such as those with phosphine-sulfonate ligands, have been studied for ethylene/vinyl ether copolymerization. nih.gov Modifications to these catalysts can improve the incorporation of the vinyl ether. nih.gov

Nickel-based catalysts , including α-diimine nickel complexes, have also been employed. acs.org These can produce high molecular weight copolymers with varying degrees of branching. acs.org Binuclear nickel salicylaldimine catalysts have demonstrated high activity and good tolerance to polar monomers. e3s-conferences.org

The addition of secondary metal ions, such as Co²⁺ or Zn²⁺, to certain nickel catalysts can enhance polymerization rates in the presence of vinyl ethers. rsc.org

Reaction Conditions :

Ethylene Pressure : The pressure of ethylene can influence the incorporation of the comonomer. In some systems, lower ethylene pressure leads to a higher incorporation of the vinyl ether. researchgate.net

Temperature : Polymerization temperature affects catalyst activity, polymer molecular weight, and branching. lidsen.com

The following table summarizes the effects of different catalysts on ethylene/vinyl ether copolymerization:

Catalyst SystemKey FindingsReference
Palladium phosphine-sulfonate complexFavors 1,2-selective insertion of vinyl ether. Modified versions can increase comonomer incorporation. nih.gov
α-Diimine Nickel complexesCan produce high molecular weight, nearly linear to moderately branched copolymers. acs.org
Nickel phosphine (B1218219) phosphonate-PEG complexes with secondary metal ionsAddition of Co²⁺ or Zn²⁺ can significantly increase polymerization rates. rsc.org
Binuclear Nickel salicylaldimine catalystsShow high activity and good tolerance to polar monomers. e3s-conferences.org
Block Copolymer Synthesis and Mechanisms

The synthesis of block copolymers containing poly(this compound) segments is often achieved through living cationic polymerization. acs.orgcapes.gov.br This technique allows for the controlled, sequential addition of different monomers to create well-defined block structures. frontiersin.org

Living cationic polymerization of vinyl ethers was first reported in the 1980s and has since been expanded to include a variety of monomers and initiating systems. frontiersin.org The key to this method is the suppression of chain transfer and termination reactions, which allows for the formation of polymers with controlled molecular weights and narrow molecular weight distributions. frontiersin.org

One common initiating system for the living cationic polymerization of vinyl ethers is a combination of hydrogen iodide (HI) and iodine (I₂). acs.orgcapes.gov.br This system has been used to synthesize AB diblock copolymers of a mesogenic vinyl ether and isobutyl vinyl ether. acs.orgcapes.gov.br

Another approach to synthesizing block copolymers involves the combination of different polymerization mechanisms. acs.orgfrontiersin.org For example, a site transformation method can be used where a polymer chain end from one type of polymerization is converted into an initiating site for another type of polymerization. frontiersin.org This allows for the creation of block copolymers from monomers that are not polymerizable by the same mechanism, such as vinyl ethers and acrylates. acs.org

Recent advances have also explored the use of reversible addition-fragmentation chain transfer (RAFT) polymerization in combination with cationic polymerization to synthesize block copolymers. frontiersin.org For instance, novel xanthates have been designed to act as initiating systems for the living cationic polymerization of vinyl ethers, and the resulting polymer can then be used as a macro-chain transfer agent for the RAFT polymerization of another monomer. frontiersin.org

The table below provides an overview of different methods for synthesizing block copolymers containing poly(this compound).

Polymerization MethodKey FeaturesResulting Block Copolymer TypeReference
Living Cationic PolymerizationControlled, sequential monomer addition; narrow molecular weight distribution.AB Diblock Copolymers acs.orgcapes.gov.br
Combination of Polymerization Mechanisms (e.g., Cationic and Radical)Site transformation or dual initiator methods to combine different polymerization types.Copolymers of vinyl ethers and acrylates. acs.orgfrontiersin.org
Cationic RAFT PolymerizationUse of xanthates as initiating systems for living cationic polymerization followed by RAFT.Block copolymers with varied monomer types. frontiersin.org

Radical Copolymerization Systems

Control over Polymer Architecture and Molecular Weight

Significant advances in polymerization techniques have enabled remarkable control over the synthesis of poly(this compound), allowing for the production of polymers with specific architectures, predictable molecular weights, and low polydispersity.

A key goal in polymer synthesis is to produce polymer chains of uniform length, which is quantified by the polydispersity index (PDI or Đ), with a value of 1.0 representing perfectly monodisperse chains. For poly(vinyl ether)s, including poly(this compound), achieving narrow polydispersity (Đ < 1.2) is primarily accomplished through living cationic polymerization methods. acs.orgrsc.org

Techniques such as cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have emerged as powerful tools for controlling the polymerization of vinyl ethers. acs.orgrsc.orgnih.gov Cationic RAFT involves a degenerative chain transfer mechanism where a dormant species (e.g., a thiocarbonylthio compound) reversibly generates the active cationic propagating species. acs.orgnih.gov This reversible activation/deactivation process allows for simultaneous growth of all polymer chains, leading to a linear increase in molecular weight with monomer conversion and resulting in polymers with low Đ values. acs.org

Recent developments have introduced mechanochemical methods, such as mechanically induced cationic RAFT (mechano-cRAFT) polymerization. researchgate.net This technique has been successfully applied to a range of vinyl ether monomers, including cyclohexyl vinyl ether (CyVE), a close structural analog of hexyl vinyl ether. The polymerization yielded polymers with controlled molecular weights and narrow dispersities (Đ = 1.09 for CyVE). researchgate.net These controlled polymerization techniques offer unparalleled precision over the final polymer product. acs.org

Table 2: Examples of Controlled Polymerization of Vinyl Ethers Achieving Narrow Polydispersity (Đ)
Vinyl Ether MonomerPolymerization MethodCatalyst/Initiator SystemAchieved Polydispersity (Đ)Reference
Isobutyl Vinyl Ether (IBVE)Living Cationic PolymerizationHI/I₂≤ 1.1 acs.org
Various Vinyl EthersOrganocatalytic Cationic DCTBisphosphonium salt / ThioacetalNarrow (unspecified value) rsc.org
Cyclohexyl Vinyl Ether (CyVE)Mechano-cRAFTMoS₂ / DTCB / CF₃ reagent1.09 researchgate.net
Various Vinyl EthersLiving Cationic PolymerizationElectrophilic Selenium Reagents / Mn(CO)₅Br< 1.2 rsc.org
Isobutyl Vinyl Ether (IBVE)Cationic RAFTLewis Acid / Thiocarbonylthio compoundLow (unspecified value) nih.gov

Beyond linear homopolymers, advanced polymerization methods allow for the creation of more complex architectures like cyclic polymers and graft copolymers containing this compound.

Cyclic Polymers: The synthesis of well-defined cyclic poly(vinyl ether)s is effectively achieved through ring-expansion cationic polymerization. nih.govrsc.org This method contrasts with ring-closure strategies, which typically require highly dilute conditions to favor intramolecular cyclization over intermolecular propagation. In ring-expansion polymerization, a specially designed cyclic initiator, often containing a hemiacetal ester bond, is used. nih.govresearchgate.netresearchgate.net A Lewis acid catalyst activates the initiator, which then incorporates vinyl ether monomers into the ring, causing it to expand. nih.gov This process maintains the cyclic topology throughout the polymerization and allows for the synthesis of high molecular weight cyclic polymers in a controlled, "living" manner. nih.govresearchgate.net The absence of chain ends in cyclic polymers gives them unique physical properties compared to their linear counterparts.

Graft Copolymers: Graft copolymers are branched macromolecules consisting of a main polymer backbone with one or more side chains of a different chemical nature. There are several strategies to synthesize graft copolymers involving poly(this compound):

"Grafting-from": This is a widely used method where initiating sites are created along a pre-existing polymer backbone. mdpi.comacs.org A monomer, such as this compound, is then polymerized from these sites, growing the side chains directly from the backbone. For instance, a backbone polymer containing pendant groups that can be converted into cationic initiators can be used to initiate the living cationic polymerization of this compound, resulting in a well-defined graft copolymer. acs.orgacs.org

"Grafting-onto": This approach involves attaching pre-synthesized polymer chains (the branches) to a polymer backbone containing reactive functional groups. mdpi.com

"Grafting-through" (Macromonomer Method): In this strategy, a macromonomer—a polymer chain with a polymerizable end group (like a vinyl ether group)—is synthesized first. This macromonomer is then copolymerized with another monomer to form a graft copolymer where the pre-made chains are incorporated as branches. mdpi.com

For example, a process has been developed to polymerize vinyl acetate in the presence of a solution of poly(vinyl ethyl ether), creating a graft copolymer with a poly(vinyl ether) backbone and poly(vinyl acetate) side chains. google.com Similarly, graft copolymers of poly(vinyl chloride) (PVC) have been prepared by initiating the polymerization of monomers like 2-ethyl hexyl acrylate from active sites on the PVC chain. itu.edu.tr

The ability to regulate the molecular weight of poly(this compound) is a direct benefit of living and controlled polymerization techniques. acs.orgnih.gov These methods provide several strategies to precisely target a desired polymer chain length.

A primary strategy is the adjustment of the initial monomer-to-initiator concentration ratio ([M]₀/[I]₀). acs.org In a living polymerization, each initiator molecule generates one growing polymer chain. Therefore, the number-average molecular weight (Mn) of the resulting polymer increases linearly with monomer conversion and is directly proportional to the [M]₀/[I]₀ ratio. acs.orgnih.gov By carefully controlling this ratio, polymers with predictable molecular weights can be synthesized.

The choice of the initiating system is also crucial. For the living cationic polymerization of vinyl ethers, various systems have been developed to suppress chain transfer and termination reactions, which are detrimental to molecular weight control. acs.orgmdpi.com

Protonic Acid/Lewis Acid Systems: Classic systems like HI/I₂ were among the first to enable living cationic polymerization of vinyl ethers, demonstrating that a suitably nucleophilic counter-anion could stabilize the propagating carbocation and allow for controlled growth. acs.org

Organocatalysis: More recently, metal-free organocatalytic systems have been developed. For example, using a bisphosphonium salt as a photocatalyst in combination with a thioacetal as a chain transfer agent allows for the synthesis of well-defined poly(vinyl ether)s with good molecular weight control under visible light. rsc.org

External Stimuli: The use of external triggers like light or mechanical force provides temporal control over the polymerization. acs.orgresearchgate.net Polymerization can be switched "on" and "off" by applying or removing the stimulus, allowing for precise regulation of the polymerization process and, consequently, the final molecular weight. acs.org This temporal control is a hallmark of techniques like photo-controlled and mechano-controlled RAFT polymerization. rsc.orgrsc.org

Advanced Analytical and Computational Methodologies in Vinyl Hexyl Ether Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed analysis of vinyl hexyl ether. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer non-destructive ways to probe the molecular environment of the compound, providing insights into its structure, purity, and reactivity.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is fundamental for the structural confirmation of this compound and for tracking its conversion during polymerization. The ¹H-NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule.

The vinyl group protons give rise to distinct signals: a doublet of doublets for the proton on the α-carbon (OCH=) typically appears around 6.46 ppm, while the two protons on the β-carbon (=CH₂) appear as separate doublets of doublets around 4.17 ppm and 3.96 ppm. rsc.org The protons of the hexyl chain also show characteristic signals, including a triplet for the terminal methyl group (CH₃) and multiplets for the methylene (B1212753) groups (CH₂). rsc.org

During polymerization or other reactions involving the vinyl group, the disappearance of these characteristic vinyl proton signals can be monitored to determine the extent of the reaction. researchgate.netrsc.org For instance, in the synthesis of copolymers, ¹H-NMR analysis is used to calculate the conversion rates, which can range from 71% to 91%. mdpi.com Anisole is sometimes used as an internal standard for quantitative ¹H-NMR analysis in such reactions. mdpi.com

Table 1: Characteristic ¹H-NMR Chemical Shifts for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity
OCH= 6.46 dd
=CH₂ (trans) 4.17 dd
=CH₂ (cis) 3.96 dd
OCH₂ 3.67 t
CH₂ (hexyl chain) 1.27 - 1.69 m
CH₃ 0.88 t

Data sourced from CDCl₃ solvent. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C-NMR spectrum, allowing for a complete analysis of the carbon backbone. capes.gov.br

The carbons of the vinyl group are particularly diagnostic, with the α-carbon (OCH=) appearing at approximately 152.2 ppm and the β-carbon (=CH₂) at about 86.3 ppm. rsc.org The carbon atoms of the hexyl chain resonate at higher field strengths (lower ppm values), consistent with their saturated aliphatic nature. rsc.org The chemical shifts of the vinyl carbons are sensitive to the electron-donating power of the alkyl group. capes.gov.br

Table 2: Characteristic ¹³C-NMR Chemical Shifts for this compound

Carbon Type Chemical Shift (δ, ppm)
OCH= 152.2
=CH₂ 86.3
OCH₂ 68.3
CH₂ (hexyl chain) 32.0, 29.5, 29.4, 26.2, 22.8
CH₃ 14.2

Data sourced from CDCl₃ solvent. rsc.org

For the characterization of the polymeric form, poly(this compound), solid-state NMR (SSNMR) is a crucial technique. mdpi.com Unlike solution NMR, which is used for soluble molecules, SSNMR provides information about the structure, dynamics, and phase morphology of solid polymers. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of the solid polymer. nih.gov

SSNMR can distinguish between crystalline and amorphous regions within the polymer, identify different polymer conformations, and probe the molecular motions over a wide range of timescales. researchgate.netsolidstatenmr.org.uk For instance, in polymer blends containing poly(vinyl methyl ether), SSNMR has been used to study inter- and intrachain interactions, providing insights into the miscibility and phase separation of the components. researchgate.net While specific data for poly(this compound) is not widely published, the principles of SSNMR are broadly applicable to understanding its solid-state architecture. researchgate.netacs.org

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Fourier Transform Infrared (FTIR) spectroscopy and its variant, Attenuated Total Reflectance (ATR-FTIR), are extensively used to analyze this compound. mdpi.com These techniques provide a rapid and non-destructive method for identifying the key functional groups and monitoring the progress of reactions. researchgate.netresearchgate.net

The IR spectrum of this compound shows characteristic absorption bands for the vinyl group, including C=C stretching and C-H bending vibrations. unitechlink.com A strong band in the region of 1225-1200 cm⁻¹ is indicative of the C-O stretching of the vinyl ether. instanano.com The disappearance of the vinyl group bands, for example, can be used to follow the kinetics of polymerization reactions in real-time using techniques like photo real-time IR (photo-RTIR). diva-portal.org ATR-FTIR is particularly useful for in-situ monitoring of reactions in both solution and solid states. mdpi.comvt.edu

Table 3: Key FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
=C-H Stretching 3100-3000 Medium
C-H (alkyl) Stretching 2960-2850 Strong
C=C Stretching 1640-1620 Medium
C-O (vinyl ether) Stretching 1225-1200 Strong
=C-H Bending (out-of-plane) 960-810 Strong

Data is based on typical ranges for vinyl ethers. unitechlink.cominstanano.comlibretexts.orgupi.edu

Infrared (IR) Spectroscopy

Real-Time IR Spectroscopy for Polymerization Kinetics

Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the kinetics of polymerization reactions. By tracking the decrease in the intensity of specific infrared absorption bands corresponding to the vinyl group, the rate of monomer conversion can be determined in real-time.

The following table, based on data for a related vinyl ether system, illustrates the type of kinetic information that can be obtained using RT-FTIR.

Table 1: Representative Polymerization Kinetic Data for a Vinyl Ether/Maleate (B1232345) System Monitored by RT-FTIR (Data is illustrative and based on findings for ethyl hexyl vinyl ether (EHVE)/diethyl maleate (DEMA) systems)

Monomer System Light Intensity (mW/cm²) Exponential Factor (p in Rp ∝ Ip) Observations
EHVE/DEMA Varied 0.55 ± 0.04 Presence of abstractable hydrogens alters kinetics from classical theory. diva-portal.org
Methyl Hexyl Vinyl Ether/DEMA Varied 0.84 ± 0.04 Absence of easily abstractable α-hydrogens leads to different kinetic behavior. diva-portal.org

This table is generated based on research findings for closely related compounds to illustrate the application of the analytical technique.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is an indispensable tool for the direct detection and characterization of radical species, which are key intermediates in radical polymerization. bruker.com This technique provides information on the structure and concentration of radicals formed during the initiation and propagation steps of polymerization.

In the context of vinyl ether polymerization, EPR studies have been conducted on related compounds like ethyl hexyl vinyl ether (EHVE). diva-portal.org These studies have shown that in systems containing vinyl ethers with easily abstractable hydrogens, such as EHVE and by extension this compound, vinyloxy-like radicals are the predominant radical species observed. diva-portal.org This is a significant finding as it helps in elucidating the reaction mechanism, particularly the role of chain transfer reactions. The g-factor and hyperfine coupling constants obtained from EPR spectra are crucial for identifying the specific radical structures. researchgate.net

Table 2: EPR Findings for Radical Polymerization of a Related Vinyl Ether (Data is illustrative and based on findings for ethyl hexyl vinyl ether (EHVE))

Monomer System Predominant Radical Species Observed Significance
EHVE/DEMA Vinyloxy-like radicals Confirms the role of abstractable α-hydrogens in forming specific radical intermediates. diva-portal.org

This table is generated based on research findings for a closely related compound to illustrate the application of the analytical technique.

UV-Vis Spectroscopy for Kinetic Studies

UV-Vis spectroscopy can be employed for kinetic studies of polymerization, especially when a chromophore is present in the system whose absorbance changes as the reaction progresses. tandfonline.com In the case of vinyl ether polymerization, UV-Vis spectroscopy can be particularly useful for studying charge-transfer complex formation in copolymerization reactions. kpi.ua

For instance, in the copolymerization of vinyl ethers with maleimides, the formation of a charge-transfer complex can be observed through changes in the UV-Vis absorption spectrum. kpi.ua The kinetics of polymerization can be followed by monitoring the disappearance of the absorption band associated with this complex or one of the monomers. While specific kinetic data for this compound using this method is not widely published, studies on similar systems, such as butyl vinyl ether with maleic anhydride, demonstrate the utility of UV-Vis spectroscopy in conjunction with other techniques to understand copolymerization kinetics. digitellinc.com

Table 3: Application of UV-Vis Spectroscopy in Vinyl Ether Copolymerization (This table provides a general overview of the application)

Analytical Application Observable Change Kinetic Information Obtained
Monitoring charge-transfer complex Change in absorbance of the complex Rate of complex formation/consumption
Monitoring monomer concentration Decrease in monomer-specific absorbance Rate of monomer disappearance

Chromatographic Techniques

Chromatography is a cornerstone of polymer and monomer analysis, providing essential data on purity, conversion, and polymer characteristics.

Gas Chromatography (GC) for Monomer Conversion and Purity

Gas Chromatography (GC) is a standard method for determining the purity of volatile compounds like this compound and for monitoring monomer conversion during polymerization. louisville.edutcichemicals.com By using an internal standard, the concentration of the monomer in the reaction mixture can be accurately quantified over time. mdpi.com

Commercial specifications for related vinyl ethers, such as cyclohexyl vinyl ether and isobutyl vinyl ether, often cite GC as the method for purity analysis, with typical purities exceeding 98-99%. rsc.orgtcichemicals.com In a polymerization reaction, samples can be taken at various time points, and the remaining monomer concentration can be determined by GC, allowing for the calculation of monomer conversion. google.com

Table 4: Representative GC Data for Purity Analysis of Commercial Vinyl Ethers (Data is based on commercially available information for related compounds)

Compound Purity by GC (%) Stabilizer
Cyclohexyl Vinyl Ether ≥98.0 KOH rsc.org
Isobutyl Vinyl Ether >99.0 Trihexylamine tcichemicals.com
Vinyl Hexanoate >99.0 MEHQ tcichemicals.com

This table is generated based on data for closely related compounds to illustrate the application of the analytical technique.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight and molecular weight distribution (polydispersity index, Đ or PDI) of polymers. google.com The technique separates polymer molecules based on their size in solution.

For poly(vinyl ether)s, GPC/SEC is routinely used to characterize the polymers produced through various polymerization methods. For example, in the cationic polymerization of ethyl vinyl ether, GPC is used to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw), from which the polydispersity index (Đ = Mw/Mn) is calculated. rsc.org Well-controlled polymerizations typically yield polymers with a narrow molecular weight distribution (low Đ).

Table 5: Representative GPC Data for Poly(vinyl ether)s (Data is based on research findings for related poly(vinyl ether)s)

Polymer Mn (g/mol) Đ (Mw/Mn) Polymerization Method
Poly(ethyl vinyl ether) ~3,800 - GPC sigmaaldrich.com
Poly(isobutyl vinyl ether) 41,000 1.9 Cationic Copolymerization scispace.com
Poly(ethyl vinyl ether) Varies with conversion 1.10 - 1.19 Cationic Polymerization rsc.org

This table is generated based on data for closely related compounds to illustrate the application of the analytical technique.

Thermal Analysis in Reaction and Polymerization Studies

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for characterizing the thermal properties of polymers derived from this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. researchgate.net For poly(vinyl ether)s, TGA can determine the onset temperature of decomposition (Td), which is a key indicator of the material's thermal stability. scispace.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. preprints.org It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer. scispace.com The Tg is particularly important as it defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(vinyl ether)s, the Tg is influenced by the length and structure of the alkyl side chain.

Table 6: Thermal Properties of Various Poly(vinyl ether)s Determined by DSC and TGA (Data is based on research findings for related poly(vinyl ether)s)

Polymer Tg (°C) Tm (°C) Td (°C at 5% weight loss)
Poly(ethyl vinyl ether) -60 - -
Poly(isobutyl vinyl ether) -20 138 - scispace.com
Poly(n-butyl vinyl ether) -53 65 - scispace.com
Poly(iBVE-co-AcVE) -26 124 - scispace.com

This table is generated based on data for closely related compounds to illustrate the application of the analytical technique.

Rheological Characterization of Polymerization Processes

Rheology, the study of the flow and deformation of matter, provides invaluable insights into the polymerization of this compound. It tracks the transformation from a low-viscosity liquid monomer to a high-viscosity or solid polymer network.

Photorheology combines rheological measurements with simultaneous exposure to UV/Visible light, making it an ideal technique for monitoring the kinetics of photopolymerization reactions in real-time. As this compound polymerizes, there is a dramatic increase in viscosity, which eventually leads to gelation and solidification. Photorheology tracks this change by measuring properties like storage modulus (G') and loss modulus (G'') as the reaction proceeds.

This technique is used to precisely determine the gel point (the crossover of G' and G''), which marks the transition from a liquid to a solid-like state. tuwien.at By monitoring the evolution of these moduli, researchers can follow the reaction kinetics and assess the impact of different formulations on curing speed and network formation. researchgate.net For instance, studies on the copolymerization of vinyl esters (chemically similar to vinyl ethers) have used in-situ real-time near-infrared photorheology to confirm the consumption of double bonds and correlate it with the rheological changes, providing a complete picture of the network development. tuwien.at

Computational and Theoretical Modeling

Computational chemistry offers a molecular-level understanding that complements experimental data. Methods like Density Functional Theory (DFT) and Complex Optical Potential approaches provide deep insights into the mechanisms and fundamental interactions governing the behavior of this compound.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules like this compound. acs.org DFT calculations can predict a wide range of properties, including molecular geometries, reaction energies, and reactivity indices, which help in understanding reaction mechanisms and intermolecular interactions. researchgate.netmdpi.com

For example, DFT can be used to calculate the electrophilicity and nucleophilicity indices of vinyl ethers, which are crucial for predicting their behavior in polar and cycloaddition reactions. mdpi.com Studies have used DFT to compute properties such as ionization potentials and electron affinities to develop quantitative structure-property relationships, like the Q-e scheme, for predicting monomer reactivity in free-radical copolymerizations. acs.org Furthermore, DFT is employed to investigate the influence of non-covalent interactions on the structural arrangement of ethers in mixtures and to understand the mechanisms of reactions such as lithiation. researchgate.netresearchgate.net These theoretical insights are invaluable for designing new monomers and predicting their polymerization behavior.

Table 3: DFT-Calculated Reactivity Indices for Vinyl Ethers

CompoundPropertyCalculated ValueSignificanceReference
Methyl vinyl etherElectrophilicity (ω)0.42 eVClassifies it as a marginal electrophile, indicating its reactivity profile. mdpi.com
Vinyl methyl ethere parameter (exp.)-1.16Reflects the electron-donating nature of the ether oxygen. acs.org
Butyl vinyl etherN/AN/ADFT is used to model H-bonded interactions in binary mixtures. researchgate.net

The interaction of low-energy electrons with molecules is a fundamental process in fields like radiation chemistry and plasma processing. Theoretical models are essential for understanding these interactions. The complex optical potential (COP) approach is a powerful theoretical framework used to study electron scattering from molecules, including vinyl ethers. mdpi.com

In this method, the complex interaction between an incident electron and the target molecule is simplified into a one-body problem described by an optical potential. This potential, Vopt, has both a real part (VR) and an imaginary part (VI), which account for elastic scattering and inelastic processes (excitation and ionization), respectively. mdpi.comiaea.org

A comprehensive theoretical study on electron scattering from vinyl ether and its isomers has utilized a spherical complex optical potential formalism. mdpi.com By solving the Schrödinger equation with this potential, various scattering cross-sections (elastic, inelastic, ionization, and total) can be calculated over a wide range of electron energies. This data is critical for modeling processes where this compound might be exposed to electron beams or radiation, and it helps elucidate the fundamental quantum-level interactions of the molecule. mdpi.com

Theoretical Studies on Reaction Mechanisms (e.g., Claisen Rearrangement)

Theoretical and computational studies have become indispensable tools for elucidating the intricate reaction mechanisms involving vinyl ethers, such as this compound. These methods provide detailed insights into reaction pathways, transition states, and the electronic factors that govern the reactivity and selectivity of these compounds. A significant area of focus for theoretical studies has been the Claisen rearrangement, a redalyc.orgredalyc.org-sigmatropic rearrangement that is fundamental in organic synthesis. numberanalytics.com

The Claisen rearrangement of an allyl vinyl ether, a reaction analogous to what could be expected with an appropriately substituted hexyl vinyl ether derivative, proceeds through a concerted, pericyclic mechanism. numberanalytics.com This is characterized by a chair-like six-membered transition state. redalyc.orgnumberanalytics.com Computational models, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of this transformation. numberanalytics.com These studies help in understanding the influence of various factors, such as substituents and solvents, on the reaction rate and stereochemical outcome. For instance, electron-donating groups on the vinyl ether moiety are known to accelerate the reaction by stabilizing the transition state. numberanalytics.com

While specific theoretical studies on this compound itself are not extensively documented in the provided results, the principles derived from studies on analogous vinyl ethers, such as allyl vinyl ethers and ethyl vinyl ether, are directly applicable. redalyc.orgnih.gov For example, the Claisen rearrangement is known to be a stereoselective process, and theoretical models can predict the preferred stereochemical pathways. redalyc.org

Beyond the Claisen rearrangement, computational chemistry has been employed to investigate other reaction mechanisms of vinyl ethers. For instance, theoretical studies on the ozonolysis of methyl vinyl ether have detailed the formation of primary ozonides and their subsequent fragmentation pathways. aip.org Such studies utilize high-level quantum chemical methods to calculate geometries, frequencies, and single-point energies of reactants, transition states, and products. aip.org Similarly, the mechanisms of oxidation reactions of vinyl ethers initiated by hydroxyl (OH) radicals and chlorine (Cl) atoms have been explored theoretically. nih.govresearchgate.net These studies often propose complex reaction mechanisms and calculate thermodynamic data and rate constants, which are crucial for understanding the atmospheric chemistry of these compounds. nih.govresearchgate.net

The table below summarizes key findings from theoretical studies on reaction mechanisms of various vinyl ethers, which provide a framework for understanding the reactivity of this compound.

Reaction TypeModel CompoundKey Theoretical FindingsComputational Methods
Claisen Rearrangement Allyl Vinyl EthersProceeds through a concerted, chair-like six-membered transition state; Stereoselective process. redalyc.orgnumberanalytics.comDFT (e.g., B3LYP, M05-2X) numberanalytics.comresearchgate.net
Ozonolysis Methyl Vinyl EtherFormation of primary ozonides and subsequent fragmentation; antiperiplanar-MVE plays a key role. aip.orgBHandHLYP/6-311++G(d,p), QCISD/631G(d,p) aip.org
Oxidation by OH radical Ethyl Vinyl EtherOH-addition channels are predominant; major products are ethyl formate (B1220265) and formaldehyde. nih.govMPWB1K/6-311++G(3df,2p)//MPWB1K/6-31+G(d,p) nih.gov
Oxidation by Cl atom Butyl Vinyl EtherAddition of Cl at the terminal carbon of the double bond is the initial step; high reactivity. researchgate.netNot specified in search results.

These theoretical approaches are not limited to elucidating reaction pathways but also extend to predicting reaction kinetics. For example, transition state theory (TST) can be used in conjunction with calculated energy barriers to estimate reaction rate constants. aip.org This predictive capability is invaluable for designing new synthetic routes and for understanding the environmental fate of vinyl ethers.

Emerging Research Directions and Advanced Applications of Vinyl Hexyl Ether Derivatives

Development of Sustainable and Bio-Based Vinyl Ether Monomers

A significant trend in polymer chemistry is the shift towards sustainable and bio-based materials to reduce reliance on fossil fuels. ndsu.edudigitellinc.com Vinyl ethers are at the forefront of this movement, with researchers actively developing monomers derived from renewable resources. ndsu.edudigitellinc.comrug.nldiva-portal.org

Recent studies have demonstrated the synthesis of vinyl ether monomers from plant oils, such as soybean, linseed, and camelina oil. ndsu.edu These plant oil-based vinyl ether (POVE) monomers can be polymerized to create binders for coatings and paints. ndsu.edu For instance, colorless polymers derived from distilled POVE monomers have shown faster drying times and significantly less yellowing compared to traditional linseed oil, making them a promising alternative for artist paints. ndsu.edu

Another avenue of research involves the use of bio-based platform chemicals like furfural (B47365) and common bio-based alcohols to produce vinyl ether monomers through environmentally friendly processes like photooxygenation and vinylation. rug.nl These monomers can then be copolymerized using initiators also derived from biomass, leading to the creation of fully bio-based polymers and coatings with properties comparable to conventional acrylate-based systems. rug.nl Enzymatic catalysis is also being explored as a green and efficient method for synthesizing vinyl ether esters from bio-based carboxylic acids and diols, further expanding the toolbox for creating sustainable polymers. diva-portal.orgnih.govresearchgate.net The resulting vinyl ether-esters can be rapidly cured using UV light, offering a more energy-efficient alternative to traditional polyester (B1180765) synthesis. diva-portal.org

The versatility of bio-based vinyl ethers is further highlighted by their use in creating thermoplastic elastomers (TPEs). digitellinc.com By using monomers like 2,3-dihydrofuran (B140613) (DHF) and isobutyl vinyl ether (IBVE), which can be produced from the fermentation of biomass, researchers are developing sustainably sourced and recyclable TPEs. digitellinc.com These materials exhibit properties comparable to their petroleum-based counterparts and can be reprocessed, contributing to a more circular plastics economy. digitellinc.com

Advanced Materials Science Applications (Non-Prohibited)

Vinyl hexyl ether and its derivatives are integral to the advancement of materials science, finding use in a variety of high-performance applications.

Vinyl ethers are highly valued as monomers in radiation-curable formulations for coatings, inks, and adhesives. nih.govepa.gov Their rapid polymerization when exposed to ultraviolet (UV) or electron beam (EB) radiation makes them an energy-efficient and environmentally friendly alternative to traditional solvent-based systems. epa.gov Cationic photopolymerization of vinyl ethers is particularly advantageous as it is not inhibited by oxygen and can continue to cure even after the radiation source is removed, a phenomenon known as dark polymerization. nih.gov

This compound, along with other alkyl vinyl ethers like 2-ethylhexyl vinyl ether and lauryl vinyl ether, is used as a reactive diluent to control the viscosity and enhance the properties of the final cured product. google.com.qa In the realm of UV-curable inkjet inks, the inclusion of hybrid monomers containing both a (meth)acrylate and a vinyl ether group, such as 2-(2-vinyloxyethoxy)ethyl acrylate (B77674) (VEEA), has been shown to significantly improve cure response and adhesion to plastic substrates, especially when using lower-intensity UV-LED light sources. google.com This is particularly beneficial for printing on sensitive packaging materials for food and pharmaceuticals. google.com

The development of novel photoinitiators and catalyst systems continues to expand the applicability of vinyl ether-based radiation curing. nih.govacs.org These advancements allow for precise control over the polymerization process, enabling the tailoring of polymer properties for specific applications. acs.org

The vinyl ether moiety is a versatile functional group that serves as a valuable building block in complex organic synthesis. nih.govnumberanalytics.com Its unique reactivity allows for a wide range of chemical transformations. nih.gov One notable reaction is the Claisen rearrangement, where an allyl vinyl ether rearranges to form a γ,δ-unsaturated carbonyl compound, a transformation that is highly useful for creating complex molecules with specific stereochemistry. numberanalytics.com

Vinyl ethers can be synthesized through various methods, including the gold-catalyzed reaction of 1,5-diyne systems with ketones. nih.gov This method provides a novel and mild route to access functionalized vinyl ethers that can be further transformed into more complex structures. nih.gov The ability to selectively functionalize the vinyloxy group without affecting other parts of the molecule makes these compounds highly attractive for synthetic chemists. nih.gov

Furthermore, the development of reagents like vinyl thianthrenium tetrafluoroborate, which can be synthesized directly from ethylene (B1197577), provides a practical and versatile tool for introducing the vinyl group into molecules. acs.org This reagent's stability and broad reactivity profile in various cross-coupling reactions open up new possibilities for the synthesis of complex organic molecules. acs.org

In the pursuit of a circular economy for plastics, the chemical upcycling of polymeric materials is gaining significant attention. rsc.orgnih.gov Poly(vinyl ether)s (PVEs), including those derived from this compound, are being investigated for their potential to be broken down into valuable small-molecule feedstocks. rsc.orgosti.gov

Recent research has demonstrated a visible light-mediated method for the upcycling of poly(isobutyl vinyl ether) (PIBVE). rsc.orgosti.gov This process uses photooxidative degradation with chlorine or bromine radicals to break down the polymer into low molecular weight oligomers and valuable small molecules such as alcohols, aldehydes, and carboxylic acids within a short period. rsc.org A key advantage of this method is its selectivity; it preferentially degrades polymers with more electron-rich C–H bonds, which could allow for the selective recycling of PVEs from mixed plastic waste. rsc.orgosti.gov This approach presents a promising alternative to traditional recycling methods and contributes to the valorization of plastic waste. rsc.orgosti.gov The concept of photothermal catalytic recycling is also being explored for other challenging plastics like PVC, indicating a broader trend towards using light-driven processes for plastic upcycling. acs.org

Interdisciplinary Research with Vinyl Ether Chemistry

Vinyl ether chemistry is increasingly finding applications in interdisciplinary research, bridging materials science, biology, and advanced manufacturing. The unique properties of vinyl ethers make them suitable for a range of specialized applications.

For instance, research into the synthesis of aryl vinyl ethers is being conducted with the goal of producing polymeric membranes. gejournal.net This involves studying the vinylation of various aromatic compounds to create monomers for new composite materials with specific membrane properties. gejournal.net

In the realm of controlled polymerization, mechanochemistry is being explored as a sustainable method to initiate and control the cationic polymerization of vinyl ethers. rsc.org Using mechanical force, such as ball milling, researchers have successfully synthesized poly(vinyl ether)s with controlled molecular weights and narrow dispersity, even in the absence of solvents. rsc.org This mechanochemical approach offers an alternative to traditional solution-based polymerization methods. rsc.org

Furthermore, the ability to precisely control the sequence of monomers in a polymer chain is a significant goal in polymer synthesis. nih.gov Recent breakthroughs have shown that by manipulating the end-groups of polymer chains, it is possible to switch between radical and cationic polymerization mechanisms. nih.gov This allows for the creation of sequence-controlled oligomers containing both vinyl ethers and other monomer types like acrylates and styrenes, opening the door to new materials with highly tailored structures and functions. nih.gov

The development of novel initiators and catalysts remains a key area of interdisciplinary focus. For example, photoacid generators (PAGs) that respond to visible light are being developed to control cationic polymerization with greater precision and under milder conditions. researchgate.net These advancements are crucial for applications in fields like nanotechnology and the creation of smart, dynamic materials. researchgate.net

Future Perspectives in this compound Research and Industrial Innovation

The future of this compound research and its industrial applications appears promising, driven by the dual needs for high-performance materials and sustainable manufacturing processes. The versatility of the vinyl ether functional group will continue to be a central theme in innovation.

A major driver for future research will be the continued development of sustainable and bio-based vinyl ethers. digitellinc.com As the demand for environmentally friendly products grows, the focus will be on optimizing the synthesis of monomers from renewable feedstocks and developing even more efficient and greener polymerization processes. rug.nldiva-portal.org This includes expanding the range of bio-based starting materials and improving the performance of bio-derived polymers to meet or exceed the properties of their petrochemical-based counterparts. ndsu.edu

In materials science, the trend towards more sophisticated and precisely controlled polymer architectures will continue. acs.org This includes the development of new catalysts and initiators that allow for greater control over tacticity, molecular weight, and monomer sequence. rsc.org Such control will enable the creation of advanced materials with tailored thermal, mechanical, and optical properties for specialized applications. The use of external stimuli like light or mechanical force to control polymerization will likely see further advancements, offering new manufacturing possibilities. acs.orgrsc.org

The chemical upcycling of poly(vinyl ether)s represents a significant area for future industrial innovation. rsc.org As recycling technologies mature, we can expect to see the development of pilot-scale and eventually commercial-scale processes for converting PVE waste into valuable chemicals. rsc.orgosti.gov This will not only address the challenge of plastic waste but also create new, sustainable sources for chemical feedstocks, contributing to a circular economy. digitellinc.com

Finally, the interdisciplinary nature of vinyl ether chemistry will continue to foster innovation. Collaborations between chemists, materials scientists, and engineers will be crucial for translating fundamental research into practical applications. From advanced coatings and inks to new biomedical materials and sustainable elastomers, the unique chemistry of this compound and its derivatives will undoubtedly play a key role in the development of next-generation technologies.

Q & A

Q. What are the recommended methodologies for synthesizing vinyl hexyl ether in laboratory conditions?

Answer: this compound synthesis typically involves the Williamson ether synthesis or acid-catalyzed addition of alcohols to acetylene derivatives. Key steps include:

  • Purification : Use liquid-liquid extraction with concentrated sulfuric acid or phosphoric acid to isolate the product from by-products like unreacted hexanol .
  • Characterization : Confirm structure via FT-IR (C-O-C stretch at ~1100 cm⁻¹) and ¹H NMR (vinyl protons at δ 4.0–6.0 ppm, hexyl chain protons at δ 0.8–1.5 ppm).
  • Safety : Conduct small-scale trials first due to exothermic reactions.

Q. How should researchers approach safety assessments for this compound when GHS classification data is unavailable?

Answer: When GHS data is lacking (as noted in safety sheets ):

  • Risk Analogues : Compare with structurally similar ethers (e.g., vinyl methyl ether) to infer flammability, toxicity, and reactivity.
  • Experimental Testing : Perform flash-point analysis (e.g., Pensky-Martens closed-cup tester) and acute toxicity assays (e.g., zebrafish embryo toxicity test).
  • Mitigation : Use inert atmospheres (N₂) during synthesis and store in amber bottles at ≤4°C to prevent peroxide formation.

Q. What are the critical parameters for characterizing the purity of this compound?

Answer: Prioritize:

  • Chromatography : GC-MS with a polar column (e.g., DB-WAX) to detect impurities.
  • Water Content : Karl Fischer titration (target <0.01% w/w to prevent hydrolysis).
  • Peroxide Testing : Use iodide-starch test strips; if positive, purify via alumina column chromatography.

Advanced Research Questions

Q. What experimental design strategies are effective in optimizing reaction conditions for this compound synthesis?

Answer: Use factorial design to evaluate variables (temperature, catalyst concentration, molar ratio):

  • 2³ Full Factorial Design : Vary factors at high/low levels (e.g., 60°C vs. 80°C, 1 mol% vs. 3 mol% H₂SO₄).
  • Response Surface Methodology (RSM) : Model interactions to identify optimal conditions (e.g., maximize yield while minimizing side reactions) .
  • Example Table:
FactorLow LevelHigh Level
Temperature (°C)6080
Catalyst (mol%)13
Reaction Time (h)48

Q. How can process control simulations enhance the scalability of this compound production?

Answer: Implement dynamic modeling (e.g., Aspen Plus) to:

  • Simulate heat transfer in batch reactors to prevent thermal runaway.
  • Optimize distillation parameters (reflux ratio, boil-up rate) for large-scale purification .
  • Validate models using pilot-plant data, adjusting for non-ideal mixing effects.

Q. How should researchers address contradictions in experimental data (e.g., varying yields under identical conditions)?

Answer: Apply statistical and root-cause analysis :

  • ANOVA : Identify if yield variations are statistically significant (p < 0.05) or due to random error .
  • Sensitivity Analysis : Test for hidden variables (e.g., trace moisture in reagents, ambient humidity).
  • Reproducibility Protocols : Standardize equipment calibration and reagent sourcing.

Q. What theoretical frameworks guide the study of this compound’s reactivity in polymerization?

Answer: Link experiments to cationic polymerization theory :

  • Mechanistic Modeling : Use DFT calculations to predict activation energies for this compound’s carbocation intermediates.
  • Kinetic Studies : Monitor monomer conversion via in-situ Raman spectroscopy, fitting data to Mayo-Lewis or Alfrey-Goldfinger equations .

Q. How can researchers design a robust data management plan (DMP) for this compound studies?

Answer: Follow ERC guidelines :

  • Metadata Standards : Use ISA-Tab for experimental parameters (reagents, instruments).
  • Controlled Vocabularies : Align with IUPAC nomenclature and PubChem identifiers.
  • Long-Term Storage : Deposit raw spectra and chromatograms in repositories like Zenodo or Figshare, citing DOIs in publications .

Methodological Considerations Table

Research AspectRecommended MethodKey Evidence Reference
Synthesis OptimizationFactorial Design + RSM
Safety AssessmentAnalogue Comparison + Flash-Point Testing
Data ContradictionsANOVA + Sensitivity Analysis
Process ScalabilityAspen Plus Dynamic Simulation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.